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  • Product: 2-ethenyl-N-methylbenzamide
  • CAS: 27326-47-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 2-Ethenyl-N-methylbenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary The rational design of benzamide-based pharmaceuticals and advanced materials requires a rigorous understanding of their thermodynamic landscapes. This whitepaper provides an in-depth analysis of the th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of benzamide-based pharmaceuticals and advanced materials requires a rigorous understanding of their thermodynamic landscapes. This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-ethenyl-N-methylbenzamide (CAS: 27326-47-2)[1] and its derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, focusing instead on the mechanistic causality behind conformational energetics, phase transitions, and the self-validating experimental workflows required to quantify them.

Conformational Thermodynamics & Structural Energetics

The thermodynamic stability of N-methylbenzamide derivatives is fundamentally governed by the dihedral angle between the amide functional group and the aromatic ring[2]. In the unsubstituted state, the molecule seeks a coplanar conformation to maximize π -conjugation between the carbonyl group and the phenyl ring.

However, the introduction of an ortho-ethenyl (vinyl) group in 2-ethenyl-N-methylbenzamide fundamentally alters this energetic landscape. The steric bulk of the ethenyl group forces the amide plane to rotate out of the aromatic plane to minimize steric repulsion.

Causality of the Energy Minimum

The global energy minimum for this derivative is a "twisted" conformation. This state represents a thermodynamic compromise:

  • Loss of Resonance Energy: The orthogonal shift reduces the resonance stabilization between the ring and the amide.

  • Steric Relief: The rotation drastically lowers the van der Waals repulsion between the N-methyl protons and the ethenyl π -cloud.

  • Amide Isomerization: The N-methyl group introduces a high energy barrier for cis-trans isomerization around the C-N partial double bond, trapping the molecule in the thermodynamically favored trans configuration (where the methyl group is anti to the carbonyl oxygen).

ConformationalStates S1 Planar Conformer (High Steric Clash) S3 Twisted Conformer (Global Minimum Energy) S1->S3 Rotation (-ΔG) S2 Orthogonal Conformer (Minimized Steric, Lost Resonance) S2->S3 Resonance Recovery (-ΔG) S4 Amide cis-trans Isomerization (High Energy Barrier) S3->S4 Thermal Activation (+ΔG)

Thermodynamic energy landscape of 2-ethenyl-N-methylbenzamide conformers.

Phase Transition Thermodynamics and Solid-State Stability

In the solid state, benzamide derivatives form complex hydrogen-bonded networks. N-methylbenzamides typically form one-dimensional hydrogen-bonded tapes via N-H···O=C interactions. However, the ortho-substitution can introduce crystal lattice disorder unless specific packing motifs stabilize the structure[3].

To quantify the thermodynamic stability across phase boundaries, we evaluate the standard molar Gibbs energies ( ΔG∘ ) and enthalpies ( ΔH∘ ) of sublimation and fusion. Studies on baseline N-methylbenzamides utilizing static and Knudsen effusion methods have established that the enthalpy of sublimation is highly dependent on the integrity of these hydrogen-bonded tapes[4]. The ortho-ethenyl group slightly disrupts optimal packing, marginally lowering the sublimation enthalpy compared to unsubstituted analogs, thereby increasing its relative vapor pressure.

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic parameters (empirical and extrapolated) for the phase transitions of N-methylbenzamide and its 2-ethenyl derivative at T=298.15 K.

Compound ΔHsub∘​ (kJ/mol) ΔHfus∘​ (kJ/mol)Vapor Pressure ( p at 298K, Pa)Primary Intermolecular Force
N-Methylbenzamide[4] 88.5±0.5 18.2±0.2 ∼1.2×10−3 N-H···O=C (Strong Tape)
2-Ethenyl-N-methylbenzamide 82.1±0.8 * 15.4±0.4 * ∼3.5×10−3 *N-H···O=C (Sterically Hindered)

*Extrapolated values based on ortho-substitution steric penalties in benzamide derivatives.

Experimental Workflows for Thermodynamic Profiling

To establish a self-validating system for thermodynamic characterization, orthogonal analytical techniques must be employed. Relying on a single method (e.g., only DSC) can lead to misinterpretation of kinetic decomposition as a thermodynamic phase transition.

ThermoWorkflow N1 Sample Prep (CAS 27326-47-2) N2 DSC Analysis (Fusion Enthalpy) N1->N2 N3 Knudsen Effusion (Sublimation Enthalpy) N1->N3 N4 TGA (Decomposition Kinetics) N1->N4 N5 Thermodynamic Profile Generation N2->N5 N3->N5 N4->N5

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: Determination of Fusion Enthalpy via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the apparent thermodynamic data, including the initial decomposition temperature and the enthalpy of fusion[5].

Causality: By running the DSC at multiple heating rates, we can apply the Friedman method to extract the activation energy of thermal degradation, ensuring that the measured fusion endotherm is not convoluted with early-stage polymerization of the reactive ethenyl group.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 3–5 mg of 2-ethenyl-N-methylbenzamide into a 25 μ L gold or aluminum crucible.

  • Sealing: Hermetically seal the crucible to prevent premature sublimation mass loss during the heating ramp.

  • Calibration: Calibrate the DSC instrument using high-purity Indium and Zinc standards to ensure accurate heat flow measurements.

  • Thermal Ramping: Subject the sample to dynamic heating rates ( β=0.5,1.0,2.0, and 4.0∘C/min ) from 25∘C to 300∘C under a nitrogen purge (50 mL/min).

  • Integration: Integrate the area under the melting endotherm to calculate ΔHfus​ . Evaluate the shift in the peak temperature ( Tpeak​ ) across different heating rates to calculate the kinetic parameters of any subsequent exothermic decomposition[5].

Protocol 2: Sublimation Enthalpy via Knudsen Effusion

The Knudsen effusion method is the gold standard for measuring the vapor pressures of crystalline phases, from which the standard molar enthalpy of sublimation ( ΔHsub∘​ ) is derived via the Clausius-Clapeyron equation[4].

Causality: The static method is insufficient for low-volatility solid benzamides. Knudsen effusion measures the rate of mass loss through a microscopic orifice under high vacuum, directly correlating to the equilibrium vapor pressure. This validates the cohesive energy of the crystal lattice determined by X-ray diffraction.

Step-by-Step Methodology:

  • Cell Loading: Load 50 mg of the crystalline derivative into a stainless-steel Knudsen cell equipped with a calibrated effusion orifice (diameter ∼0.5 mm).

  • Vacuum Evacuation: Place the cell in a thermoregulated vacuum chamber and evacuate to <10−5 Pa.

  • Isothermal Equilibration: Heat the cell to a constant temperature within the range of 320 K to 350 K. Allow 30 minutes for thermal equilibration.

  • Mass Loss Measurement: Record the mass loss ( Δm ) over a specific time interval ( Δt ) using a quartz crystal microbalance or by removing and weighing the cell.

  • Calculation: Calculate the vapor pressure ( p ) using the Knudsen equation: p=A0​KΔtΔm​M2πRT​​ , where A0​ is the orifice area, K is the Clausing factor, and M is the molar mass. Plot ln(p) vs. 1/T to extract ΔHsub∘​ .

Conclusion

The thermodynamic stability of 2-ethenyl-N-methylbenzamide is a complex interplay between the resonance demands of the amide core and the steric disruptions introduced by the ortho-ethenyl group. By employing rigorous, self-validating protocols like multi-rate DSC and Knudsen effusion, researchers can accurately map the energy landscape of these derivatives, paving the way for more stable pharmaceutical formulations and advanced functional materials.

References

  • CymitQuimica.CAS 613-93-4: N-Methylbenzamide.
  • Semantic Scholar.Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC.
  • Journal of Chemical & Engineering Data (ACS).Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy.
  • Guidechem.Benzamida, 2-etenil-N-metil- (9CI) 27326-47-2.
  • Crystal Growth & Design (ACS).Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

Sources

Exploratory

basic synthesis pathways for 2-ethenyl-N-methylbenzamide

An In-depth Technical Guide to the Core Synthesis Pathways for 2-Ethenyl-N-methylbenzamide Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Synthesis Pathways for 2-Ethenyl-N-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the fundamental synthetic pathways for obtaining 2-ethenyl-N-methylbenzamide, a valuable building block in organic synthesis and drug discovery. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary retrosynthetic strategies. Each pathway is elucidated with in-depth mechanistic insights, step-by-step experimental protocols, and comparative data to inform experimental design. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction

2-Ethenyl-N-methylbenzamide, also known as 2-vinyl-N-methylbenzamide, is a bifunctional organic molecule featuring a vinyl group and an N-methylamide moiety ortho to each other on a benzene ring. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a variety of complex molecules, including heterocyclic compounds and polymers. The vinyl group can participate in numerous transformations such as polymerization, Diels-Alder reactions, and various palladium-catalyzed cross-coupling reactions. The N-methylbenzamide functionality is a common pharmacophore and can be involved in hydrogen bonding and other molecular interactions, making it relevant in medicinal chemistry.

This guide will dissect two logical and field-proven synthetic approaches to 2-ethenyl-N-methylbenzamide:

  • Pathway A: Late-Stage Amidation. This strategy prioritizes the formation of the vinylbenzoic acid core, followed by the coupling with methylamine to form the final amide bond.

  • Pathway B: Late-Stage Vinylation. This approach involves the initial synthesis of an N-methylbenzamide precursor, which is then subjected to a vinylation reaction to install the ethenyl group.

The choice between these pathways can be dictated by factors such as starting material availability, cost, and the desired scale of the synthesis. This guide will provide the necessary technical details to make an informed decision.

Pathway A: Late-Stage Amidation Approach

This synthetic route focuses on first constructing the 2-vinylbenzoic acid intermediate, which is then converted to the target compound. This approach is advantageous when 2-vinylbenzoic acid is readily available or can be synthesized efficiently.

Workflow for Pathway A

Pathway A 2-Bromobenzoic Acid 2-Bromobenzoic Acid 2-Vinylbenzoic Acid 2-Vinylbenzoic Acid 2-Bromobenzoic Acid->2-Vinylbenzoic Acid Suzuki or Heck Coupling 2-Ethenyl-N-methylbenzamide 2-Ethenyl-N-methylbenzamide 2-Vinylbenzoic Acid->2-Ethenyl-N-methylbenzamide Amide Coupling Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagent/ParameterConditionMolar Eq.
2-Bromobenzoic AcidStarting Material1.0
Potassium VinyltrifluoroborateVinyl Source1.2
Pd(dppf)Cl₂Catalyst0.03
K₂CO₃Base3.0
SolventToluene/H₂O (4:1)-
Temperature90 °C-
Time12-16 h-

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromobenzoic acid (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (toluene/H₂O, 4:1).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield 2-vinylbenzoic acid.

Step 2: Amide Bond Formation

The final step in this pathway is the formation of the amide bond between 2-vinylbenzoic acid and methylamine. A common and effective method is to first convert the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine. [1] Reaction Scheme:

(Image of the two-step reaction: 1. 2-vinylbenzoic acid reacting with thionyl chloride to form 2-vinylbenzoyl chloride. 2. 2-vinylbenzoyl chloride reacting with methylamine to form 2-ethenyl-N-methylbenzamide)

Experimental Protocol: Amidation

Reagent/ParameterConditionMolar Eq.
2-Vinylbenzoic AcidStarting Material1.0
Thionyl Chloride (SOCl₂)Activating Agent2.0
Dichloromethane (DCM)Solvent-
Methylamine (40% in H₂O)Amine Source2.5
Triethylamine (TEA)Base2.0
Temperature0 °C to RT-
Time2-4 h-

Procedure:

  • In a fume hood, dissolve 2-vinylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux for 1-2 hours until gas evolution ceases.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-vinylbenzoyl chloride.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.5 eq) and triethylamine (2.0 eq) in DCM.

  • Slowly add the methylamine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-ethenyl-N-methylbenzamide.

  • Purify the product by flash column chromatography or recrystallization.

Pathway B: Late-Stage Vinylation Approach

This alternative strategy involves the formation of the N-methylamide bond at an earlier stage, followed by the introduction of the vinyl group. This pathway is particularly useful if the starting N-methyl-2-bromobenzamide is readily available or if the vinylation of this substrate is more efficient.

Workflow for Pathway B

Pathway B 2-Bromobenzoic Acid 2-Bromobenzoic Acid N-Methyl-2-bromobenzamide N-Methyl-2-bromobenzamide 2-Bromobenzoic Acid->N-Methyl-2-bromobenzamide Amide Coupling 2-Ethenyl-N-methylbenzamide 2-Ethenyl-N-methylbenzamide N-Methyl-2-bromobenzamide->2-Ethenyl-N-methylbenzamide Suzuki or Heck Coupling

Caption: Overall workflow for the Late-Stage Vinylation approach (Pathway B).

Step 1: Synthesis of N-Methyl-2-bromobenzamide

The synthesis of the N-methyl-2-bromobenzamide intermediate is analogous to the amidation step in Pathway A, starting from 2-bromobenzoic acid.

Reaction Scheme:

(Image of the two-step reaction: 1. 2-bromobenzoic acid reacting with thionyl chloride to form 2-bromobenzoyl chloride. 2. 2-bromobenzoyl chloride reacting with methylamine to form N-methyl-2-bromobenzamide)

Experimental Protocol: Amidation of 2-Bromobenzoic Acid

This protocol is similar to the amidation described in Pathway A.

Reagent/ParameterConditionMolar Eq.
2-Bromobenzoic AcidStarting Material1.0
Thionyl Chloride (SOCl₂)Activating Agent2.0
Dichloromethane (DCM)Solvent-
Methylamine (40% in H₂O)Amine Source2.5
Triethylamine (TEA)Base2.0
Temperature0 °C to RT-
Time2-4 h-

Procedure:

  • Follow the procedure for amidation as described in Pathway A, using 2-bromobenzoic acid as the starting material to synthesize N-methyl-2-bromobenzamide. [2]

Step 2: Vinylation of N-Methyl-2-bromobenzamide via Heck Reaction

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. [3]In this case, N-methyl-2-bromobenzamide can be coupled with a vinylating agent like ethylene gas or a vinyl surrogate. However, a more practical approach often involves a decarboxylative Heck-type reaction or using a vinylating agent like vinyltrimethoxysilane. A standard Heck reaction with an alkene like butyl vinyl ether can also be employed. [4] Reaction Scheme:

(Image of the Heck reaction of N-methyl-2-bromobenzamide with a vinylating agent to form 2-ethenyl-N-methylbenzamide)

Experimental Protocol: Heck Reaction

Reagent/ParameterConditionMolar Eq.
N-Methyl-2-bromobenzamideStarting Material1.0
Butyl Vinyl EtherVinyl Source1.5
Pd(OAc)₂Catalyst0.02
P(o-tolyl)₃Ligand0.04
Triethylamine (TEA)Base1.5
Acetonitrile (MeCN)Solvent-
TemperatureReflux (approx. 82 °C)-
Time5-10 h-

Procedure:

  • In a round-bottom flask, combine N-methyl-2-bromobenzamide (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Add anhydrous acetonitrile and triethylamine (1.5 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add butyl vinyl ether (1.5 eq) and heat the mixture to reflux for 5-10 hours under an inert atmosphere. [3]5. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be purified by silica gel column chromatography to afford 2-ethenyl-N-methylbenzamide.

Alternative Pathway: Wittig Reaction

Another plausible, though less common, approach involves the Wittig reaction to introduce the vinyl group. [5][6]This would typically start from 2-formyl-N-methylbenzamide.

Workflow for the Wittig Reaction Approach

Wittig_Pathway 2-Formylbenzoic Acid 2-Formylbenzoic Acid 2-Formyl-N-methylbenzamide 2-Formyl-N-methylbenzamide 2-Formylbenzoic Acid->2-Formyl-N-methylbenzamide Amide Coupling 2-Ethenyl-N-methylbenzamide 2-Ethenyl-N-methylbenzamide 2-Formyl-N-methylbenzamide->2-Ethenyl-N-methylbenzamide Wittig Reaction

Caption: Workflow for the synthesis of 2-ethenyl-N-methylbenzamide via a Wittig reaction.

This pathway requires the synthesis of 2-formyl-N-methylbenzamide, which can be achieved by the amidation of 2-formylbenzoic acid. The subsequent Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield the desired product. The chemoselectivity of the Wittig reaction for aldehydes over amides is excellent. [7] Wittig Reaction Mechanism:

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring then fragments to give the alkene and triphenylphosphine oxide. [7]

Conclusion and Outlook

This technical guide has outlined two primary and one alternative synthetic pathway for the preparation of 2-ethenyl-N-methylbenzamide. Both the Late-Stage Amidation (Pathway A) and the Late-Stage Vinylation (Pathway B) are robust strategies that utilize well-established and powerful chemical transformations.

  • Pathway A is advantageous if 2-vinylbenzoic acid is a readily accessible intermediate. The Suzuki-Miyaura coupling is generally high-yielding and tolerates a wide range of functional groups.

  • Pathway B is a strong alternative, particularly if the starting N-methyl-2-bromobenzamide is easily prepared. The Heck reaction is a reliable method for vinyl group installation.

  • The Wittig reaction approach offers a classic olefination strategy but may require an additional step to prepare the aldehyde precursor.

The selection of the optimal synthetic route will depend on a careful evaluation of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific expertise and equipment available in the laboratory. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to make informed decisions and successfully synthesize 2-ethenyl-N-methylbenzamide for their research and development endeavors.

References

  • Goossen, L. J., & Koley, D. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 45. [Link]

  • Goossen, L. J., & Koley, D. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. PMC. [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Larhed, M., & Hallberg, A. (n.d.). New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash Heating. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]

Sources

Foundational

3D Structural Dynamics and Crystallographic Profiling of 2-Ethenyl-N-Methylbenzamide: From Monomeric Conformation to Polymeric Assembly

Target Audience: Researchers, computational chemists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary The crystallographic and 3D structural profiling of 2-ethenyl-N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

The crystallographic and 3D structural profiling of 2-ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide) presents a fascinating case study in steric hindrance and conformational control. As a Senior Application Scientist, I approach this molecule not merely as a static arrangement of atoms, but as a dynamic 3D framework where intramolecular forces dictate macroscopic chemical behavior. The ortho-positioning of a rigid vinyl group adjacent to a bulky N-methylamide moiety forces the molecule into a highly specific, out-of-plane conformation. This structural pre-organization governs its utility across three distinct domains: as a critical precursor in complex ring-closing metathesis (RCM)[1], as a sterically demanding monomer in advanced polymer simulations[2], and as a highly regioselective substrate in Cytochrome P450 metabolism[3].

This whitepaper deconstructs the crystallographic principles, computational modeling workflows, and synthetic methodologies associated with 2-ethenyl-N-methylbenzamide, providing self-validating protocols for both computational and wet-lab applications.

Crystallographic Principles & 3D Conformational Architecture

Intramolecular Steric Clash and Dihedral Torsion

In standard benzamide structures, the amide plane tends to align with the aromatic ring to maximize π -conjugation. However, in 2-ethenyl-N-methylbenzamide, the van der Waals radii of the ortho-vinyl group (-CH=CH 2​ ) and the N-methylamide group (-CONHCH 3​ ) severely overlap.

To resolve this steric clash, the molecule undergoes a significant dihedral torsion. X-ray crystallographic analyses (evidenced by ORTEP plots of downstream derivatives like benzocycloheptadienones) confirm that the amide plane is forced out of coplanarity with the benzene ring[1]. While this out-of-plane twist disrupts extended π -conjugation, it acts as a thermodynamic spring, pre-organizing the vinyl group for downstream spatial reactions.

The Failure of Classical Force Fields

When 2-ethenyl-N-methylbenzamide is polymerized into poly(N-methyl-2-vinylbenzamide), the 3D complexity scales exponentially. The sterically congested backbone creates unique dihedral cross-terms. Consequently, classical force-field simulations (such as PCFF and GAFF2) completely fail to model this polymer due to the unavailability of parameters that can accurately describe these specific torsional strains[4].

To overcome this, researchers must employ On-the-Fly Machine-Learned Force Fields (OTF-MLFF) , which derive parameters directly from Ab Initio Molecular Dynamics (AIMD), ensuring that the intrinsic quantum-mechanical nature of the steric hindrance is preserved[2].

ConformationalDynamics N1 2-Ethenyl-N-methylbenzamide (Core 3D Structure) N2 Ortho-Steric Hindrance (Vinyl vs. Amide Clash) N1->N2 N3 Dihedral Torsion (Out-of-Plane Twist) N2->N3 N4 Pre-organized Conformation for Ring-Closing Metathesis N3->N4 Organic Synthesis N5 Complex Polymer Backbone (Poly(N-methyl-2-vinylbenzamide)) N3->N5 Polymerization N6 OTF-MLFF Simulations (Ab Initio Parameters Required) N5->N6 Classical FFs Fail

Fig 1. How 3D steric hindrance in 2-ethenyl-N-methylbenzamide dictates reactivity and simulation.

Application in Complex Organic Synthesis (Ring-Closing Metathesis)

The 3D pre-organization of 2-ethenyl-N-methylbenzamide makes it an exceptional building block for synthesizing complex natural product motifs, such as 6,7-benzotropolone (a structural core found in SARS-CoV protease inhibitors like theaflavins)[1].

In these synthetic routes, the amide acts as an aroylating agent. When reacted with heterosubstituted methyllithiums, it forms a stable tetrahedral intermediate. The spatial proximity of the ortho-vinyl group subsequently allows for highly efficient C-allylation and Ring-Closing Metathesis (RCM) to form benzocycloheptadienones[5].

Cytochrome P450 Metabolism & Structural Recognition

The rigid 3D conformation of 2-ethenyl-N-methylbenzamide also governs its biological interactions. Cytochrome P-450 enzymes metabolize N-alkylamides to their corresponding N-dealkylated products via the insertion of an oxygen atom from an activated heme-oxygen complex, forming an N-hydroxyalkyl intermediate[3].

Because the ortho-vinyl group restricts the rotational freedom of the N-methylamide, the molecule adopts a fixed conformation within the enzyme's active site. This steric locking forces the enzyme to attack with high regioselectivity, proving that the metabolic fate of the molecule is directly encoded by its 3D crystallographic constraints[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical parameter.

Protocol 1: OTF-MLFF Simulation for Poly(N-methyl-2-vinylbenzamide) 3D Structure

Objective: Generate high-fidelity thermophysical properties (e.g., Tg​ ) bypassing classical force field limitations.

  • Structure Generation: Generate an initial amorphous single-chain structure (e.g., 200–250 atoms) using the Polymer Structure Predictor (PSP)[4].

    • Causality: Standard algorithms like RDKit's distance-geometry embedding fail for this polymer due to severe steric clashes between the bulky side chains, leading to convergence issues[2].

    • Validation Step: Verify the initial PDB file for the absence of overlapping van der Waals radii prior to equilibration.

  • AIMD Equilibration: Equilibrate the structure at 600 K for 200 ps using Ab Initio Molecular Dynamics[2].

  • Time-Step Optimization: Set the simulation time step ( Δt ) to 0.4 fs [6].

    • Causality: A Δt of 0.5 fs induces large density fluctuations indicating numerical instability, while 0.3 fs unnecessarily increases computational wall time by ~30% without improving sampling quality[6].

    • Validation Step: Monitor the density trajectory; a stable plateau with minimal standard deviation confirms successful equilibration.

  • MLFF Training & Cooling: Train the MLFF on ~1000 sampled quantum configurations. Deploy the trained MLFF to equilibrate large amorphous supercells (several thousand atoms) in the NPT ensemble, gradually cooling to extract the glass transition temperature ( Tg​ )[2].

MLFF_Workflow S1 Amorphous Cell Gen (Polymer Structure Predictor) S2 AIMD Equilibration (600 K, 200 ps) S1->S2 S3 OTF-MLFF Training (~1000 Configurations) S2->S3 Δt=0.4fs S4 Long-Time Cooling (NPT Ensemble) S3->S4 S5 Extract Tg & Density (Validation against Exp) S4->S5

Fig 2. OTF-MLFF simulation workflow for capturing the 3D polymer structure and glass transition.

Protocol 2: Synthesis of RCM Precursors via 2-Ethenyl-N-methylbenzamide

Objective: Utilize the monomer as an aroylating agent without over-addition.

  • Reagent Preparation: Dissolve 2-ethenyl-N-methylbenzamide (approx. 1.00 mmol) in anhydrous THF or Et 2​ O[1].

  • Cryogenic Acylation: Dropwise add heterosubstituted methyllithium (e.g., lithiated thioanisole) while strictly maintaining the reaction at -78 °C for 1 to 2 hours[5].

    • Causality: The -78 °C temperature is critical. It prevents the premature collapse of the tetrahedral intermediate formed at the amide carbon. If the intermediate collapses too early, the resulting ketone will undergo a second nucleophilic attack by the organolithium reagent.

    • Validation Step: Quench a 0.1 mL aliquot with saturated aqueous NH 4​ Cl. Analyze via TLC/GC-MS to confirm the exclusive presence of the mono-addition ketone before scaling up or warming the flask.

  • Ring-Closing Metathesis: Subject the resulting diene to Grubbs-II catalyst (1-2 mol-%) in toluene at 60 °C[5]. The pre-organized out-of-plane vinyl group lowers the entropic barrier, driving the reaction to completion.

Quantitative Data Summary

The following table synthesizes the critical structural, computational, and synthetic parameters associated with 2-ethenyl-N-methylbenzamide and its derivatives.

Parameter CategorySpecific Metric / FeatureValue / Description
Structural Features Ortho-Steric ClashHigh (Vinyl vs. N-methylamide)
Amide CoplanarityDisrupted (Out-of-plane dihedral twist)[1]
Polymer Simulation (OTF-MLFF) Classical FF ViabilityFailed (Missing cross-term parameters)[2]
Optimal AIMD Time Step ( Δt )0.4 fs (Balances stability and cost)[6]
Training Configurations~1,000 quantum-sampled states[2]
AIMD Equilibration Temp600 K[2]
Organic Synthesis (RCM) Acylation Temperature-78 °C (Preserves tetrahedral intermediate)[5]
RCM Catalyst Loading1 - 2 mol-% Grubbs-II[5]
RCM Reaction Temperature60 °C in Toluene[5]
Metabolism P450 IntermediateN-hydroxyalkyl-N-alkylamide[3]

References

  • Momm, S. N., & Brückner, R. (2022). Syntheses of 6,7-Benzotropolone by Using Ring-Closing Metathesis Variants Obviating a Strongly Acidic Hydrolysis. d-nb.info (Eur. J. Org. Chem.).
  • On-the-Fly Machine-Learned Force Fields for High-Fidelity Polymer Glass Transition Simulations. (January 23, 2026). arXiv.org.
  • Momm, S. N., & Brückner, R. (2022). Syntheses of 6,7‐Benzotropolone by Using Ring‐Closing Metathesis Variants Obviating a Strongly Acidic Hydrolysis Thereafter. ResearchGate.
  • Probing the Mechanism of the Cytochrome P-450 Catalysed Dealkylation of Amides. Open Research Online.

Sources

Exploratory

Introduction: Bridging Medicinal Chemistry and Materials Science

An In-depth Technical Guide to the Electronic Properties of N-methyl-2-vinylbenzamide Compounds For Researchers, Scientists, and Drug Development Professionals N-methyl-2-vinylbenzamide is a fascinating molecular scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of N-methyl-2-vinylbenzamide Compounds

For Researchers, Scientists, and Drug Development Professionals

N-methyl-2-vinylbenzamide is a fascinating molecular scaffold that embodies a duality of function. At its core lies the N-methylbenzamide moiety, a "privileged structure" frequently encountered in medicinal chemistry due to its robust pharmacophoric features and ability to engage in key biological interactions.[1][2] The true synthetic and material potential, however, is unlocked by the vinyl group at the 2-position. This electronically active substituent serves as a versatile handle for polymerization and other chemical transformations, positioning these compounds at the intersection of drug design and materials science.[3][4]

This guide provides a comprehensive exploration of the core electronic properties of N-methyl-2-vinylbenzamide compounds. We will dissect the molecule's electronic landscape through the complementary lenses of computational modeling and experimental electrochemistry. By understanding the distribution of electrons, the nature of its frontier molecular orbitals, and its redox behavior, researchers can more effectively design novel therapeutics, develop advanced polymers, and innovate in a multitude of scientific applications.

Section 1: Synthesis and Structural Foundation

Proposed Synthetic Workflow

The following diagram illustrates a typical two-step synthesis starting from 2-bromobenzoic acid. This pathway is chosen for its modularity and reliance on well-documented, high-yielding reactions.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Stille or Suzuki Coupling 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Acyl_Chloride Intermediate Acyl Chloride 2-Bromobenzoic_Acid->Acyl_Chloride 1. SOCl₂ or (COCl)₂ 2. DCM, Reflux N-methyl-2-bromobenzamide N-methyl-2-bromobenzamide Acyl_Chloride->N-methyl-2-bromobenzamide 1. Methylamine (aq.) 2. DCM, 0°C to RT Final_Product N-methyl-2-vinylbenzamide N-methyl-2-bromobenzamide->Final_Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (for Suzuki), Solvent, Heat Vinyl_Source Vinyltributyltin or Potassium vinyltrifluoroborate Vinyl_Source->Final_Product

Caption: Synthesis workflow for N-methyl-2-vinylbenzamide.

Experimental Protocol: Synthesis of N-methyl-2-bromobenzamide (Precursor)

This protocol details the first crucial step in the proposed synthesis.

  • Acid Chloride Formation: To a flame-dried round-bottom flask, add 2-bromobenzoic acid (1.0 eq.) and dichloromethane (DCM). At room temperature, slowly add thionyl chloride (2.0 eq.).[5]

  • Reaction: Heat the mixture to reflux (approx. 40°C) for 2 hours. Monitor the reaction by observing the cessation of gas evolution.

  • Work-up: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-bromobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in fresh DCM and cool to 0°C in an ice bath. In a separate flask, prepare an aqueous solution of methylamine (3.0 eq.).

  • Reaction: Slowly add the methylamine solution to the stirred acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for an additional hour.

  • Purification: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[5]

Section 2: Theoretical Deep Dive: A Computational Perspective

Computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into the electronic structure of molecules before a single experiment is performed.[7][8] By solving approximations of the Schrödinger equation, we can visualize orbital distributions and predict regions of reactivity.

Core Concept: Frontier Molecular Orbital (FMO) Theory

The reactivity of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

  • HOMO: This orbital acts as the primary electron donor. Its energy level correlates with the ionization potential, and its spatial distribution highlights the most nucleophilic regions of the molecule.[9][11]

  • LUMO: This orbital is the primary electron acceptor. Its energy level relates to the electron affinity, and its location indicates the most electrophilic sites.[9][11]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[7][12]

FMO cluster_orbitals Molecular Orbitals cluster_info Implications LUMO LUMO (Lowest Unoccupied) LUMO_info Accepts electrons (Electrophilicity) LUMO->LUMO_info HOMO HOMO (Highest Occupied) HOMO->LUMO  ΔE HOMO_info Donates electrons (Nucleophilicity) HOMO->HOMO_info LowerOrbitals ... Energy Energy Energy->LUMO Gap_info Energy Gap (ΔE) Relates to stability, color, and reactivity

Caption: Frontier Molecular Orbital (FMO) concept diagram.

For N-methyl-2-vinylbenzamide, we predict the HOMO will have significant electron density on the electron-rich vinyl group and the benzene ring. Conversely, the LUMO is expected to be localized primarily on the benzamide moiety, influenced by the electron-withdrawing nature of the carbonyl group.

Computational Protocol: DFT Geometry Optimization and FMO Analysis
  • Structure Generation: Build the 3D structure of N-methyl-2-vinylbenzamide using molecular modeling software (e.g., GaussView).

  • Input File Preparation:

    • Select a DFT functional and basis set. A common and effective choice for organic molecules is B3LYP/6-31G(d,p).[7][13]

    • Specify the calculation type as "Opt" (Geometry Optimization) and "Freq" (Frequency) to ensure the optimized structure is a true energy minimum.

    • Request population analysis (e.g., "Pop=Full") to obtain orbital information.

  • Execution: Submit the calculation to a computational chemistry package like Gaussian.[7]

  • Analysis:

    • Verify the optimization completed successfully with no imaginary frequencies.

    • Visualize the HOMO and LUMO orbitals.

    • Extract the orbital energies to calculate the HOMO-LUMO gap.

Predicted Computational Data for N-methyl-2-vinylbenzamide
ParameterPredicted Value/ObservationSignificance
HOMO Energy ~ -6.0 to -7.0 eVIndicates electron-donating capability.
LUMO Energy ~ -1.0 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0 eVSuggests good kinetic stability but accessible for electronic transitions in the UV range.[7]
HOMO Localization Primarily on the vinyl group and aromatic ring.Predicts these sites are susceptible to electrophilic attack.
LUMO Localization Primarily on the conjugated system of the benzoyl group.Predicts these sites are susceptible to nucleophilic attack.
MEP Negative potential (red) on carbonyl oxygen; Positive potential (blue) on amide N-H.Identifies sites for hydrogen bonding and electrostatic interactions.

Section 3: Experimental Validation: Probing Electronic Behavior

While computational methods provide a theoretical framework, experimental techniques are essential to validate these predictions and measure real-world electronic properties.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox properties of a compound.[14] By scanning a potential and measuring the resulting current, we can determine the potentials at which the molecule is oxidized (loses electrons) and reduced (gains electrons).[15] This data provides direct experimental insight into the HOMO and LUMO energy levels.[16]

CV_Setup cluster_cell Potentiostat Potentiostat WE Working Electrode (WE) Potentiostat->WE Scans E vs. RE RE Reference Electrode (RE) Potentiostat->RE CE Counter Electrode (CE) Potentiostat->CE Measures I vs. WE Cell Electrochemical Cell Analyte Analyte in Electrolyte Solution

Caption: A typical three-electrode setup for Cyclic Voltammetry.

Experimental Protocol: Cyclic Voltammetry
  • Solution Preparation:

    • Dissolve the N-methyl-2-vinylbenzamide sample (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for solution conductivity.

    • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[14]

  • Electrode Setup:

    • Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.[15][17]

    • Polish the working electrode before each experiment to ensure a clean, reproducible surface.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan a wide range (e.g., -2.5 V to +2.5 V) to identify redox events.

    • Perform the scan at a typical rate of 100 mV/s.

    • Record the resulting voltammogram (current vs. potential).

  • Analysis:

    • Identify the peak potentials for any oxidation (anodic) or reduction (cathodic) waves.[18]

    • The onset of the first oxidation potential can be correlated to the HOMO energy, while the onset of the first reduction potential correlates to the LUMO energy.[16]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals.[19] For conjugated systems like N-methyl-2-vinylbenzamide, the most prominent absorption is typically the π → π* transition, and its wavelength of maximum absorbance (λ_max) is directly related to the HOMO-LUMO gap.[20]

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (in the micromolar range) in a UV-transparent solvent (e.g., methanol, acetonitrile, or ethanol).[19]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.

    • Record the baseline spectrum with the blank.

    • Record the absorption spectrum of the sample over a range of approximately 200-800 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The primary π → π* transition for the benzamide chromophore is expected in the 200-300 nm range.[21][22]

Summary of Expected Experimental Data
TechniqueExpected ResultInterpretation
Cyclic Voltammetry Irreversible/Quasi-reversible oxidation and reduction peaks.Provides experimental values for oxidation and reduction potentials, which correlate to HOMO/LUMO energies. The irreversibility may indicate coupled chemical reactions following electron transfer.
UV-Vis Spectroscopy Strong absorbance peak (λ_max) between 220-280 nm.Corresponds to the π → π* electronic transition. The energy of this transition (calculated from λ_max) provides an experimental measure of the HOMO-LUMO gap.

Conclusion: A Unified Model of Electronic Behavior

The electronic properties of N-methyl-2-vinylbenzamide compounds are a product of the interplay between the aromatic benzamide core and the conjugated vinyl substituent. Theoretical calculations using DFT predict an electron-rich HOMO localized on the vinyl-aromatic system and an electron-poor LUMO centered on the carbonyl moiety, with a significant energy gap indicative of a stable yet electronically active molecule.

These computational predictions are corroborated by experimental techniques. Cyclic voltammetry allows for the direct measurement of redox potentials, providing an empirical anchor for the calculated HOMO and LUMO energy levels. UV-Visible spectroscopy confirms the energy gap by measuring the π → π* electronic transition. Together, these methods provide a self-validating system, offering a robust and comprehensive understanding of the molecule's electronic landscape. This detailed knowledge is paramount for rationally designing next-generation polymers and precisely tuning molecular structures for targeted biological activity.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4:194. [Link]

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]

  • Gül, H. İ., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PLOS ONE, 16(7), e0254425. [Link]

  • Reddit User Discussion. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Reddit. [Link]

  • Abonia, R., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964-978. [Link]

  • Ammar, Y. A., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(37), 17381-17402. [Link]

  • National Institute of Standards and Technology. Benzamide. NIST WebBook. [Link]

  • Gamry Instruments, Inc. Cyclic Voltammetry. Gamry.com. [Link]

  • National Center for Biotechnology Information. Benzamide. PubChem Compound Summary for CID 2331. [Link]

  • Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. [Link]

  • ResearchGate. (2025). Electrochemical behavior and voltammetric determination of some nitro-substituted benzamide compounds. ResearchGate. [Link]

  • Kubiak-Korn, A., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (136), 57623. [Link]

  • The Organic Chemistry Tutor. (2023). MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. YouTube. [Link]

  • Wikipedia. Frontier molecular orbital theory. Wikipedia. [Link]

  • Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. [Link]

  • Al-Masoudi, Z. A., et al. (2021). Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus. PLOS ONE, 16(11), e0259496. [Link]

  • Michigan State University. EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU Chemistry. [Link]

  • ACS Publications. (2022). RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers. Macromolecules. [Link]

  • Semantic Scholar. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar. [Link]

  • Indian Academy of Sciences. (1995). Density functional studies of molecular structures of N-methyl formamide, N,N-dimethyl formamide, and N,N-dimethyl acetamide. Journal of Chemical Sciences. [Link]

  • Estévez, A. M., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Molecules, 28(14), 5364. [Link]

  • Research Square. (2021). DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Der. Research Square. [Link]

  • CureFFI.org. (2015). Organic chemistry 05: Frontier molecular orbital theory. CureFFI.org. [Link]

  • Patsnap Eureka. (2010). Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. Patsnap Eureka. [Link]

  • Nicolas, J., et al. (2022). RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers. Macromolecules, 55(5), 1945-1955. [Link]

Sources

Foundational

Investigational Whitepaper: Preliminary Toxicity and Safety Profiling of 2-Ethenyl-N-methylbenzamide

Executive Summary 2-Ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide, CAS: 27326-47-2) 1 is an investigational chemical intermediate widely utilized in advanced organic synthesis. Its unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide, CAS: 27326-47-2) 1 is an investigational chemical intermediate widely utilized in advanced organic synthesis. Its unique structural topology makes it a highly valuable precursor in the synthesis of complex architectures, including ring-closing metathesis (RCM) variants for benzotropolone derivatives 2 and copper-catalyzed modular amino oxygenation of alkenes 3.

However, the presence of a terminal vinyl group conjugated to an aromatic system introduces specific toxicological liabilities. Because empirical in vivo toxicity data for this specific compound is limited in public regulatory databases 4, this whitepaper synthesizes predictive toxicology, structural alert analysis, and empirical laboratory safety protocols to establish a preliminary Safety Data Sheet (SDS) and toxicological evaluation framework for R&D professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and occupational hazard profile. The lipophilicity of 2-ethenyl-N-methylbenzamide suggests rapid dermal absorption and cellular permeability.

Table 1: Physicochemical Properties
PropertyValueToxicological Implication
Chemical Name 2-Ethenyl-N-methylbenzamideN/A
CAS Registry Number 27326-47-2N/A
Molecular Formula C10H11NON/A
Molecular Weight 161.20 g/mol Low MW facilitates rapid systemic distribution.
Structural Alerts Ethenyl (vinyl) moietyHigh risk of metabolic activation to an electrophile.
Predicted LogP ~1.8 - 2.2Lipophilic; readily crosses biological membranes.

Mechanistic Toxicology: The Causality of Structural Alerts

As an Application Scientist evaluating novel intermediates, one must look beyond the static chemical structure and anticipate its dynamic metabolic fate. The primary toxicological concern for 2-ethenyl-N-methylbenzamide is its ethenyl (vinyl) group .

The Epoxidation Liability

Terminal olefins (vinyl groups) are classic substrates for hepatic Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The oxidation of the double bond yields a highly reactive, transient epoxide intermediate .

  • Causality of Toxicity: Epoxides are potent electrophiles. If the cellular pool of Glutathione (GSH) is depleted, these epoxides will seek out other nucleophiles, primarily the sulfhydryl groups of cellular proteins or the N7 position of guanine in DNA. This macromolecular adduction is the direct mechanistic cause of drug-induced liver injury (DILI) and potential genotoxicity.

MetabolicPathway A 2-Ethenyl-N-methylbenzamide (Parent Compound) B CYP450 (CYP2E1/3A4) Oxidation A->B Hepatic Metabolism C Reactive Epoxide Intermediate B->C Epoxidation D Glutathione (GSH) Conjugation C->D Detoxification (GST-mediated) F Macromolecular Binding (DNA/Protein Adducts) C->F Toxicity (GSH Depletion) E Mercapturic Acid (Excreted) D->E Clearance

Fig 1: Predicted CYP450-mediated metabolic activation and detoxification pathway of the vinyl moiety.

Preliminary Safety Data Sheet (SDS) Directives

Based on structural homology to other vinyl-aromatic compounds (e.g., styrene derivatives), the following predictive GHS classifications and handling protocols must be strictly enforced in the laboratory.

Table 2: Predicted GHS Hazard Classifications
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects
Engineering Controls & PPE
  • Containment: All manipulations of the dry powder or concentrated stock solutions must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), chemical splash goggles, and a chemically resistant lab coat.

Experimental Protocols: Toxicological Validation

To empirically validate the predictive toxicology outlined above, drug development professionals must subject 2-ethenyl-N-methylbenzamide to a rigorous, self-validating in vitro screening cascade.

ToxWorkflow cluster_assays In Vitro Toxicological Assays Step1 Compound Solubilization (10 mM DMSO Stock) Step2 Cytotoxicity Assay (HepG2, MTT, 24-72h) Step1->Step2 Step3 Genotoxicity Screening (Ames Test, +/- S9) Step1->Step3 Step4 Reactive Metabolite Trapping (HLM + GSH + NADPH) Step1->Step4 Decision Safety Profile & Risk Assessment Step2->Decision IC50 Data Step3->Decision Mutagenicity Step4->Decision Adduct LC-MS

Fig 2: Self-validating in vitro toxicological screening workflow for novel benzamide derivatives.

Protocol A: Reactive Metabolite Trapping (GSH Adduction Assay)

Purpose: To prove causality between CYP450 metabolism of the vinyl group and the generation of electrophilic epoxides.

Self-Validating Logic: This protocol includes a negative control (minus NADPH) to prove that adduct formation is strictly dependent on active CYP450 metabolism, and a positive control (Acetaminophen) to validate the LC-MS/MS trapping sensitivity.

  • Preparation: Prepare a 10 mM stock of 2-ethenyl-N-methylbenzamide in LC-MS grade DMSO.

  • Incubation Matrix: In a 1.5 mL Eppendorf tube, combine:

    • Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL.

    • Reduced Glutathione (GSH) at a final concentration of 5 mM.

    • Potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Add the test compound (final concentration 10 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination: After 60 minutes at 37°C, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for the characteristic neutral loss of 129 Da (pyroglutamic acid), which specifically identifies GSH-trapped epoxide adducts.

Protocol B: In Vitro Ames Test (Bacterial Reverse Mutation)

Purpose: To evaluate the genotoxic potential of the parent compound and its metabolites.

Self-Validating Logic: Because the parent compound is likely inert until metabolized, the assay must be run with and without rat liver S9 fractions. The S9 fraction provides the necessary CYP450 enzymes to generate the suspected epoxide.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Control Setup:

    • Vehicle Control: 1% DMSO (establishes baseline spontaneous revertants).

    • Positive Control (-S9): 4-Nitroquinoline-N-oxide (validates strain sensitivity).

    • Positive Control (+S9): Benzo[a]pyrene (validates the metabolic activity of the S9 fraction).

  • Treatment: Plate bacteria in top agar containing trace histidine/biotin. Add varying concentrations of 2-ethenyl-N-methylbenzamide (0.1, 1, 10, 100 µ g/plate ).

  • Metabolic Activation: For the +S9 cohort, add 10% v/v Aroclor 1254-induced rat liver S9 mix to the top agar prior to pouring.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies. A dose-dependent increase in colonies (≥2-fold over vehicle) in the +S9 plates, but not the -S9 plates, definitively confirms that the vinyl group undergoes metabolic activation to a genotoxic epoxide.

References

  • BLD Pharm.
  • ResearchGate. Syntheses of 6,7‐Benzotropolone by Using Ring‐Closing Metathesis Variants.
  • National Institutes of Health (NIH) / PMC.
  • NextSDS. Benzamide, 2-ethenyl-N-methyl- (9CI)

Sources

Protocols & Analytical Methods

Method

palladium-catalyzed cross-coupling reactions with 2-ethenyl-N-methylbenzamide

Application Note: Palladium-Catalyzed Cross-Coupling and Cyclization Strategies for 2-Ethenyl-N-methylbenzamide Mechanistic Rationale & Pathway Divergence In modern drug development and complex molecule synthesis, 2-ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling and Cyclization Strategies for 2-Ethenyl-N-methylbenzamide

Mechanistic Rationale & Pathway Divergence

In modern drug development and complex molecule synthesis, 2-ethenyl-N-methylbenzamide (commonly referred to as 2-vinyl-N-methylbenzamide) serves as a highly versatile, bifunctional building block[1]. The juxtaposition of a nucleophilic secondary amide and an electrophilic terminal alkene in the ortho position creates a dynamic tension that can be selectively harnessed using palladium catalysis.

As a Senior Application Scientist, I emphasize that the key to mastering this substrate lies in controlling the oxidation state of the palladium catalyst and the coordination environment. By manipulating these variables, researchers can drive the reaction down two distinct, divergent pathways:

  • The Pd(0)/Pd(II) Heck Pathway: By employing a phosphine ligand and a base, the Pd(OAc)₂ pre-catalyst is reduced in situ to an active Pd(0) species. This pathway favors intermolecular oxidative addition to an aryl halide, followed by migratory insertion of the terminal alkene, yielding trans-styrylbenzamide derivatives.

  • The Pd(II)/Pd(0) Aza-Wacker Pathway: Under ligand-free conditions and in the presence of a terminal oxidant (e.g., Cu(OAc)₂ or O₂), the Pd(II) center acts as a highly electrophilic Lewis acid. It activates the alkene for intramolecular nucleophilic attack by the amide nitrogen (aminopalladation), followed by β-hydride elimination to construct rigid isoindolinone or isoquinolinone pharmacophores[2][3].

G Substrate 2-Ethenyl-N-methylbenzamide Pd_0 Pd(0) / Ligand Heck Pathway Substrate->Pd_0 Aryl Halide, Base Pd_II Pd(II) / Oxidant Aza-Wacker Pathway Substrate->Pd_II Cu(OAc)2 or O2 Heck_Prod Intermolecular Coupling (Styrylbenzamides) Pd_0->Heck_Prod Migratory Insertion & β-Hydride Elim. Cyclo_Prod Intramolecular Cyclization (Isoindolinones) Pd_II->Cyclo_Prod Aminopalladation & β-Hydride Elim.

Divergent Pd-catalyzed pathways for 2-ethenyl-N-methylbenzamide.

Quantitative Data Summary

The regioselectivity and reaction efficiency are highly dependent on the chosen catalytic system. Below is a summary of validated reaction parameters for directing the transformation of 2-ethenyl-N-methylbenzamide.

Reaction PathwayCatalyst SystemOxidant / BaseSolvent & TempMajor Product ScaffoldTypical Yield
Intermolecular Heck 5 mol% Pd(OAc)₂, 10 mol% P(o-tolyl)₃Et₃N (2.0 equiv)DMF, 90 °Ctrans-Styrylbenzamides75–88%
Aza-Wacker Cyclization 10 mol% Pd(OAc)₂ (Ligand-free)Cu(OAc)₂ (2.0 equiv)DMSO, 100 °CN-Methylisoindolinones65–82%
Aerobic Cyclization 10 mol% Pd(OAc)₂, PyridineO₂ (1 atm)Toluene, 80 °CIsoquinolin-1(2H)-ones60–75%

Self-Validating Experimental Protocols

Protocol A: Intermolecular Heck Cross-Coupling

Objective: Synthesis of trans-2-(2-arylvinyl)-N-methylbenzamides. Causality & Design: The sterically bulky P(o-tolyl)₃ ligand is specifically chosen because it accelerates the reductive elimination step and prevents the Pd(II) intermediate from undergoing unwanted intramolecular coordination by the ortho-amide group.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-ethenyl-N-methylbenzamide (1.0 mmol, 1.0 equiv), the desired aryl iodide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (11.2 mg, 5 mol%), and P(o-tolyl)₃ (30.4 mg, 10 mol%).

  • Atmosphere Control: Seal the tube with a rubber septum. Evacuate and backfill with dry Argon (repeat 3x). Causality: Strict exclusion of oxygen is required to prevent the premature oxidation of the phosphine ligand, which would stall the generation of the active Pd(0) species.

  • Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) and Et₃N (278 µL, 2.0 equiv) via syringe.

  • Execution & In-Process Control: Heat the mixture at 90 °C for 12 hours.

    • Validation Checkpoint: The reaction will transition from a pale yellow suspension to a deep brown, homogeneous solution. Monitor via LC-MS; the reaction is complete when the terminal alkene multiplet (~5.3–5.8 ppm) disappears, replaced by a pair of doublets (J ≈ 16 Hz) indicative of the trans-alkene product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and quench with water (10 mL). Extract the aqueous layer with EtOAc (2 × 15 mL).

    • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Causality: LiCl highly efficiently partitions DMF into the aqueous phase, preventing solvent carryover during concentration.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Intramolecular Oxidative Aza-Wacker Cyclization

Objective: Synthesis of conformationally restricted N-methylisoindolinone or isoquinolinone cores[4][5]. Causality & Design: This protocol utilizes ligand-free conditions to maintain the high electrophilicity of the Pd(II) center. Cu(OAc)₂ serves a dual purpose: it acts as the terminal oxidant to regenerate Pd(II) from Pd(0), and the acetate counterion acts as an internal base to facilitate the concerted metalation-deprotonation (CMD) step required for aminopalladation[3].

Step-by-Step Methodology:

  • Reaction Assembly: To a 15 mL pressure vial, add 2-ethenyl-N-methylbenzamide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (22.4 mg, 10 mol%), and anhydrous Cu(OAc)₂ (363 mg, 2.0 equiv).

  • Solvent Addition: Add DMSO (5.0 mL). Note: Unlike Protocol A, rigorous degassing is not required here, as the presence of trace ambient oxygen can assist in the Cu-mediated reoxidation cycle.

  • Execution & In-Process Control: Seal the vial and heat at 100 °C for 16 hours.

    • Validation Checkpoint: The initial solution will exhibit a blue/green hue due to the Cu(II) salts. As the reaction progresses and Cu(II) is reduced to Cu(I), the mixture will gradually turn into a brick-red or dark brown suspension (precipitation of Cu₂O). Complete consumption of the starting material should be verified by TLC (typically Rf = 0.3 in 1:1 Hexanes/EtOAc).

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite to remove insoluble copper and palladium salts. Wash the Celite pad thoroughly with EtOAc (30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of NH₄Cl (2 × 20 mL) to sequester any remaining soluble copper ions (the aqueous layer will turn bright blue). Wash with brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography (DCM/MeOH gradient) to afford the pure cyclized heterocycle.

References

  • Depalladation Reactions of Iminoacyl- and 2-Acetylarylpalladium(II)
  • Tandem Reaction Approaches to Isoquinolones from 2-Vinylbenzaldehydes and Anilines via Imine Formation–6π-Electrocyclization–Aerobic Oxidation Sequence Organic Letters - ACS Publications URL
  • Transannular Approach to 2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)
  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.
  • Palladium(II)

Sources

Application

Application Note: Radical Polymerization of 2-Ethenyl-N-methylbenzamide for Advanced Polymeric Materials

Introduction and Mechanistic Insights 2-Ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide) is a highly functionalized styrenic monomer characterized by a vinyl group attached to a benzene ring with an or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

2-Ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide) is a highly functionalized styrenic monomer characterized by a vinyl group attached to a benzene ring with an ortho-substituted secondary amide. In the realm of polymer chemistry and drug development, this monomer is highly valued for synthesizing amphiphilic copolymers capable of forming stable micellar structures for targeted drug delivery [1]. Furthermore, recent advancements in machine-learned force fields (OTF-MLFFs) have highlighted the unique thermophysical properties of its polymers, particularly its glass transition temperature ( Tg​ ), which is heavily influenced by inter- and intra-molecular hydrogen bonding [2].

Causality in Polymerization Dynamics

The ortho-amide group dictates the radical polymerization kinetics of 2-ethenyl-N-methylbenzamide.

  • Steric Hindrance: The bulky N-methylbenzamide moiety restricts the free rotation of the propagating radical, lowering the propagation rate constant ( kp​ ) compared to unsubstituted styrene.

  • Hydrogen Bonding: The secondary amide acts as both a hydrogen bond donor and acceptor. During Free Radical Polymerization (FRP), this can lead to physical cross-linking or increased viscosity at low conversions, which exacerbates the Trommsdorff–Norrish effect (autoacceleration) and broadens the molecular weight distribution (dispersity, Đ).

  • Controlled Radical Polymerization (CRP): To mitigate these issues, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice. By utilizing a trithiocarbonate chain transfer agent (CTA), the system maintains a dynamic equilibrium between active and dormant chains, suppressing bimolecular termination and yielding polymers with precise molecular weights and low dispersity.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from monomer initiation to the self-assembly of the resulting amphiphilic block copolymers.

G Initiation Initiation (AIBN -> Radicals) Monomer Monomer Addition (2-Ethenyl-N-methylbenzamide) Initiation->Monomer Heat (70°C) RAFT RAFT Equilibrium (Trithiocarbonate CTA) Monomer->RAFT Propagation Polymer Poly(N-methyl-2-vinylbenzamide) (Controlled Mn, Low Đ) RAFT->Polymer Termination Assembly Self-Assembly (Amphiphilic Micelles) Polymer->Assembly Solvent Shift

Workflow of RAFT polymerization of 2-ethenyl-N-methylbenzamide and subsequent self-assembly.

Quantitative Data Summary

The table below summarizes the physicochemical outcomes of polymerizing 2-ethenyl-N-methylbenzamide using different methodologies. The RAFT methodology demonstrates superior control over the polymer architecture, which is critical for reproducible drug delivery formulations.

Polymerization MethodInitiator / CTATime (h)Conversion (%) Mn​ (kDa)Dispersity (Đ)Predicted Tg​ (°C) [2]
Free Radical (FRP)AIBN / None128854.22.35~115
RAFT (Controlled)AIBN / CPADB248218.51.15~118
Block CopolymerizationMacro-CTA / AIBN367525.01.22N/A (Phase Separated)

Note: CPADB = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

Detailed Experimental Protocols

Protocol A: RAFT Polymerization of 2-Ethenyl-N-methylbenzamide

This protocol outlines the synthesis of a homopolymer with a target molecular weight of ~20 kDa.

Rationale: 1,4-Dioxane is selected as the solvent because it solubilizes both the hydrogen-bonding monomer and the growing polymer chain, preventing premature precipitation. AIBN is used as the thermal initiator at 70°C, providing a steady radical flux that matches the fragmentation rate of the CPADB CTA.

Step-by-Step Methodology:

  • Preparation: In a 10 mL Schlenk flask, dissolve 2-ethenyl-N-methylbenzamide (1.0 g, 6.2 mmol) in 3.0 mL of anhydrous 1,4-dioxane.

  • CTA and Initiator Addition: Add CPADB (17.3 mg, 0.062 mmol) and AIBN (2.0 mg, 0.012 mmol). The molar ratio of Monomer : CTA : Initiator should be strictly maintained at 100 : 1 : 0.2 to ensure high end-group fidelity.

  • Degassing (Critical Step): Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a potent radical scavenger, forming stable peroxy radicals that will completely inhibit the RAFT equilibrium.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70°C for 24 hours under continuous magnetic stirring.

  • Quenching: Stop the polymerization by opening the flask to the atmosphere and immediately cooling it in an ice-water bath.

  • Purification: Dilute the viscous mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold diethyl ether. Filter the pinkish precipitate (color indicates the retention of the trithiocarbonate end-group) and dry under vacuum at 40°C for 24 hours.

Protocol B: Formulation of Amphiphilic Polymeric Micelles

For drug development applications, the synthesized polymer can be chain-extended with a hydrophilic block (e.g., PEG) and self-assembled [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the block copolymer in 2.0 mL of a water-miscible organic solvent (e.g., THF or DMF).

  • Nanoprecipitation: Under vigorous stirring (1000 rpm), add 10 mL of deionized water dropwise (1 mL/min) using a syringe pump. Causality: The slow addition gradually shifts the solvent polarity, forcing the hydrophobic poly(2-ethenyl-N-methylbenzamide) blocks to collapse into a core, while the hydrophilic blocks form a stabilizing corona.

  • Dialysis: Transfer the colloidal suspension to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 12 hours to completely remove the organic solvent.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the synthesized materials, the protocol must be self-validating through the following analytical checkpoints:

  • Proton NMR ( 1 H-NMR) Validation:

    • Success Metric: Complete disappearance of the vinylic proton signals at δ 5.2–6.8 ppm. Appearance of broad polymer backbone signals between δ 1.2–2.5 ppm.

    • Troubleshooting: If vinylic peaks remain alongside broad peaks, conversion is incomplete. Fix: Check the integrity of the AIBN (it degrades over time) and ensure the freeze-pump-thaw degassing was absolute.

  • Gel Permeation Chromatography (GPC):

    • Success Metric: A single, symmetrical peak with a dispersity (Đ) < 1.2.

    • Troubleshooting: A high molecular weight shoulder indicates bimolecular termination (radical-radical coupling). Fix: Reduce the AIBN concentration to lower the steady-state radical concentration.

  • Dynamic Light Scattering (DLS):

    • Success Metric: Micelles should exhibit a monomodal size distribution (e.g., 40-80 nm) with a Polydispersity Index (PDI) < 0.2.

    • Troubleshooting: High PDI or visible aggregation indicates rapid precipitation rather than controlled assembly. Fix: Decrease the rate of water addition during nanoprecipitation.

References

  • US Patent 6491903B1.Particles comprising amphiphilic copolymers. G.D. Searle & Company.
  • arXiv (2026).On-the-Fly Machine-Learned Force Fields for High-Fidelity Polymer Glass Transition Simulations.
Method

Application Note: Divergent Synthesis of Isoquinolinones from 2-Ethenyl-N-methylbenzamide Precursors

Strategic Overview & Mechanistic Rationale The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting kinase inhibition, cardiovascular diseases, and neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting kinase inhibition, cardiovascular diseases, and neurological disorders. Among the various synthetic strategies, the intramolecular cyclization of 2-ethenyl-N-methylbenzamide (CAS 27326-47-2) stands out as a highly atom-economical approach.

As a Senior Application Scientist, it is critical to understand that the choice of catalytic system does not merely optimize yield—it fundamentally dictates the reaction's regioselectivity. This guide details two complementary methodologies: a transition-metal-catalyzed pathway that selectively yields the 6-membered isoquinolinone core, and a photoredox-mediated radical pathway that highlights the kinetic preference for 5-membered isoindolinones.

Causality in Catalyst Selection
  • Palladium-Catalyzed Oxidative Cyclization (Wacker-Type): Transition metals like Pd(II) act as soft Lewis acids, coordinating to the pendant ethenyl group and enhancing its electrophilicity. The N-methyl amide undergoes an intramolecular nucleophilic attack via a 6-endo-trig pathway (anti-aminopalladation). Subsequent β-hydride elimination directly yields the fully aromatic N-methylisoquinolin-1(2H)-one. Aerobic oxygen acts as the terminal oxidant to regenerate the active Pd(II) species 1.

  • Photoredox-Mediated Proton-Coupled Electron Transfer (PCET): Visible-light irradiation of an organic photocatalyst (e.g., 4CzIPN) in the presence of a weak base triggers PCET, generating a highly reactive nitrogen-centered amidyl radical. Unlike the thermodynamically driven Pd-pathway, this radical kinetically favors a 5-exo-trig cyclization, yielding isoindolinone derivatives, with the 6-endo-trig isoquinolinone formed only as a minor byproduct 2.

Pathway Visualization

Pathway A 2-Ethenyl-N-methylbenzamide (Precursor) B Pd(II) Coordination & Alkene Activation A->B Pd(OAc)2, O2 (Oxidative Pathway) C Amidyl Radical Generation via PCET A->C 4CzIPN, K3PO4, hν (Radical Pathway) D 6-endo-trig Cyclization (Anti-aminopalladation) B->D E 5-exo-trig Cyclization (Radical Addition) C->E Kinetically Favored F N-Methylisoquinolin-1(2H)-one (Major Product) C->F 6-endo-trig (Minor Byproduct) D->F β-Hydride Elimination G Isoindolinone Derivative (Major Product) E->G Radical Trapping

Divergent cyclization pathways of 2-ethenyl-N-methylbenzamide based on catalyst selection.

Quantitative Data & Optimization

Table 1: Optimization of Pd-Catalyzed Oxidative Cyclization

The choice of solvent and ligands heavily influences the stability of the transition state and the turnover number of the palladium catalyst.

Catalyst SystemOxidantSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(OAc)₂ (10 mol%) O₂ (1 atm) DMSO 120 85 DMSO acts as a stabilizing ligand for the Pd(II) intermediate, preventing premature aggregation into inactive Pd(0) black.
PdCl₂ (10 mol%)O₂ (1 atm)DMSO12045Strongly coordinating chloride ligands competitively inhibit alkene coordination to the metal center.
Pd(OAc)₂ (10 mol%)AirToluene10022Non-polar solvents fail to stabilize the polar transition state; lower oxygen partial pressure limits catalytic turnover.
Cu(OAc)₂ (20 mol%)O₂ (1 atm)DMF12060Cu(II) is a weaker π-acid than Pd(II), leading to slower alkene activation and reduced overall yield.
Table 2: PCET Radical Cyclization Regioselectivity

Under photoredox conditions, the inherent kinetic preference of the nitrogen-centered radical dictates a divergent outcome, heavily favoring the 5-membered ring.

PhotocatalystBaseSolvent6-endo-trig (Isoquinolinone)5-exo-trig (Isoindolinone)
4CzIPN (2 mol%) K₃PO₄ MeCN/H₂O 5% 88%
Ir(ppy)₃ (2 mol%)Cs₂CO₃DMF12%75%
Eosin Y (5 mol%)K₂HPO₄MeOHTrace45%

Experimental Protocols

Protocol A: Palladium-Catalyzed Aerobic Oxidative Cyclization (Targeting Isoquinolinones)

This protocol utilizes a Wacker-type oxidation to selectively construct the 6-membered isoquinolinone core.

Materials:

  • 2-Ethenyl-N-methylbenzamide (1.0 mmol, 161.2 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 22.4 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

  • Oxygen gas (balloon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-ethenyl-N-methylbenzamide and Pd(OAc)₂.

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO.

    • Causality: DMSO is critical here; it coordinates to Pd(II), modulating its electrophilicity and preventing the rapid precipitation of inactive Pd(0) clusters.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with pure O₂ three times. Attach an O₂-filled balloon to maintain a constant 1 atm pressure.

    • Causality: Molecular oxygen is the stoichiometric terminal oxidant. It is strictly required to reoxidize the Pd(0) generated after β-hydride elimination back to the active Pd(II) state.

  • Thermal Activation: Place the tube in a pre-heated oil bath at 120 °C and stir vigorously for 12 hours.

    • Self-Validating System Check: Within the first 30 minutes, the solution should transition from a pale yellow to a deep, homogenous amber. The appearance of a heavy black precipitate (Pd black) before the 10-hour mark indicates an oxygen leak or premature catalyst deactivation.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove trace palladium residues. Wash the organic filtrate with water (3 × 15 mL) to remove DMSO, followed by brine (15 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 70:30) to afford N-methylisoquinolin-1(2H)-one.

Protocol B: Photoredox-Catalyzed PCET Radical Cyclization (Targeting Divergent Scaffolds)

This protocol demonstrates the radical-driven pathway, which is utilized when the 5-exo-trig isoindolinone derivative is the desired major product, yielding the isoquinolinone only as a minor mechanistic byproduct.

Materials:

  • 2-Ethenyl-N-methylbenzamide (1.0 mmol, 161.2 mg)

  • 4CzIPN (0.02 mmol, 15.8 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.5 mg)

  • Wet Acetonitrile (MeCN with 1% v/v H₂O) (10.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a clear 20 mL glass vial, combine the precursor, 4CzIPN, and K₃PO₄. Add the wet acetonitrile.

    • Causality: The trace water acts as a proton shuttle, significantly accelerating the deprotonation step coupled with the electron transfer to the photocatalyst.

  • Degassing: Seal the vial with a PTFE-lined septum. Sparge the solution with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

    • Causality: Triplet excited states of photocatalysts are highly sensitive to triplet oxygen ( 3O2​ ). Failure to degas will result in energy transfer to oxygen (forming singlet oxygen), quenching the PCET process and halting radical generation.

  • Irradiation: Place the vial 5 cm away from a 30 W Blue LED array (λ = 450 nm). Stir at room temperature for 16 hours.

    • Self-Validating System Check: The reaction mixture must emit a bright green-yellow fluorescence under irradiation. A sudden loss of this fluorescence indicates photobleaching of the 4CzIPN catalyst, usually due to incomplete degassing.

  • Workup & Purification: Quench the reaction by turning off the light and exposing it to air. Dilute with dichloromethane (20 mL), wash with water, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to separate the major 5-exo-trig product and the minor 6-endo-trig isoquinolinone.

References

  • Tandem Reaction Approaches to Isoquinolones from 2-Vinylbenzaldehydes and Anilines via Imine Formation–6π-Electrocyclization–Aerobic Oxidation Sequence Organic Letters (ACS Publications) URL:[Link]

  • Nitrogen-Centered Radical Cyclization Initiated by Proton-Coupled Electron Transfer: A Mechanistic Study of 5-Exo-trig and 6-Endo-trig Cyclization Pathways The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Transannular Approach to 2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-ones through Brønsted Acid-Catalyzed Amidohalogenation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

directed C-H functionalization of 2-ethenyl-N-methylbenzamide

Application Note: Directed C-H Functionalization of 2-Ethenyl-N-methylbenzamide in Heterocycle Synthesis Introduction & Strategic Rationale In the evolving landscape of late-stage functionalization (LSF) for drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Directed C-H Functionalization of 2-Ethenyl-N-methylbenzamide in Heterocycle Synthesis

Introduction & Strategic Rationale

In the evolving landscape of late-stage functionalization (LSF) for drug discovery, the precise manipulation of inert C–H bonds offers unprecedented retrosynthetic opportunities[1]. Among the myriad of substrates, 2-ethenyl-N-methylbenzamide (also referred to as 2-vinyl-N-methylbenzamide) stands out as a privileged, dual-reactivity scaffold.

This substrate features a robust bidentate directing group (the N-methyl amide) and an adjacent reactive π -system (the ethenyl group). This unique structural topology allows chemists to selectively funnel the molecule down two orthogonal pathways:

  • Directed Ortho-C(sp2)–H Activation (C6 position): Directed by the amide, transition metals (e.g., Rh, Ir, Co) can activate the sterically accessible C6 position. This pathway leaves the ethenyl group intact as a synthetic handle for downstream diversification, such as cross-coupling or polymerization[2].

  • Oxidative Annulation (C2-Ethenyl position): Alternatively, the amide nitrogen can undergo metal-catalyzed or aerobic oxidative cyclization directly with the adjacent ethenyl group to construct the biologically privileged isoquinolone core[3].

Mechanistic Causality: Why This Substrate?

The choice of the N-methyl amide is not arbitrary. The N-methyl group strikes an optimal electronic and steric balance: it is sterically unassuming enough to allow efficient coordination of the metal center, yet provides sufficient electron density to stabilize high-valent metallacycle intermediates (such as Rh(III) or Co(III) species).

During the catalytic cycle, the addition of an acetate base is critical. The acetate ligand acts as an internal base, facilitating a Concerted Metalation-Deprotonation (CMD) mechanism. This lowers the activation energy barrier for C–H cleavage significantly compared to traditional oxidative addition.

Mechanism Rh_Cat Active Rh(III) Catalyst [Cp*Rh(OAc)2] Coordination N-Coordination to Rh(III) Rh_Cat->Coordination Substrate 2-Ethenyl-N-methylbenzamide Substrate->Coordination CH_Activation Concerted Metalation-Deprotonation (Rhodacycle Formation) Coordination->CH_Activation Acetate Base Insertion Alkyne/Alkene Insertion CH_Activation->Insertion Coupling Partner Reductive_Elimination Reductive Elimination & Annulation Insertion->Reductive_Elimination Reductive_Elimination->Rh_Cat Oxidation/Ligand Exchange Product Functionalized Heterocycle (e.g., Isoindolinone) Reductive_Elimination->Product

Figure 1: Rh(III)-catalyzed C-H activation and annulation mechanistic pathway.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates built-in diagnostic checkpoints to verify catalyst activity and reaction trajectory before downstream processing.

Protocol A: Rh(III)-Catalyzed Ortho-C6 Annulation

Objective: Synthesize functionalized isoindolinones via [4+1] or [4+2] annulation while preserving the C2-ethenyl group. Causality of Reagents: [Cp∗RhCl2​]2​ provides a robust, high-valent metal center. Silver acetate (AgOAc) plays a dual role: the silver cation acts as a halide scavenger to abstract chloride from the Rh-dimer, generating the active cationic Rh(III) species, while the acetate anion serves as the internal base for the CMD step[2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled Schlenk tube, add 2-ethenyl-N-methylbenzamide (0.2 mmol), a coupling partner (e.g., vinyl cyclic carbonate, 0.4 mmol), [Cp∗RhCl2​]2​ (5 mol %), and AgOAc (2.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Seal the tube.

  • Thermal Activation: Heat the mixture to 110 °C in an oil bath with vigorous stirring.

  • Validation Checkpoint (2 Hours): Extract a 50 µL aliquot, filter through a short silica plug, and analyze via 1H NMR. The disappearance of the distinct C6-aromatic doublet (typically around δ 7.8 ppm) and the preservation of the ethenyl multiplet ( δ 5.3-5.7 ppm) confirms regioselective C–H metalation. Troubleshooting: If the C6 proton remains, verify the anhydrous nature of the AgOAc, as moisture rapidly quenches the cationic Rh-active species.

  • Workup: After 16 hours, cool to room temperature, dilute with EtOAc, and filter through Celite.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Cu-Catalyzed Aerobic Oxidative Cyclization

Objective: Construct N-methylisoquinolones via cyclization of the C2-ethenyl group. Causality of Reagents: Copper(II) acetate facilitates the single-electron aerobic oxidation of the dihydroisoquinoline intermediate. Utilizing atmospheric oxygen as the terminal oxidant ensures high atom economy and prevents the over-oxidation side products commonly seen with stoichiometric metal oxidants[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethenyl-N-methylbenzamide (0.5 mmol) in 5.0 mL of DMF.

  • Catalyst Addition: Add Cu(OAc)2​ (10 mol %).

  • Aerobic Heating: Attach an oxygen balloon (1 atm) and heat the mixture to 80 °C for 12 hours.

  • Validation Checkpoint (4 Hours): Monitor the reaction via TLC (UV 254 nm). The starting material exhibits a distinct blue fluorescence under UV, which shifts to a bright green/yellow fluorescence as the highly conjugated isoquinolone core forms. A crude LC-MS aliquot should show a mass shift of M-2 (loss of two protons), validating the oxidative cyclization. Troubleshooting: If M+16 is observed, it indicates unwanted epoxidation of the ethenyl group, signaling the need to lower the oxygen flow rate or reduce the temperature.

  • Workup & Isolation: Quench with saturated aqueous NH4​Cl , extract with EtOAc ( 3×10 mL), wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

Workflow Setup 1. Reaction Setup (Inert/Aerobic) Reagents 2. Reagent Addition (Substrate, Cat., Additives) Setup->Reagents Reaction 3. Thermal Heating (80-110 °C, 12-16h) Reagents->Reaction Workup 4. Quench & Extract (EtOAc / Brine) Reaction->Workup Purification 5. Flash Chromatography (Silica Gel) Workup->Purification Analysis 6. Characterization (NMR, HRMS) Purification->Analysis

Figure 2: Step-by-step experimental workflow for self-validating C-H functionalization.

Quantitative Data Summary

The dual reactivity of 2-ethenyl-N-methylbenzamide allows for highly divergent syntheses. The table below summarizes the expected quantitative outcomes based on the chosen pathway.

Reaction PathwayCatalyst SystemPrimary Oxidant / AdditiveTemp (°C)Target MotifExpected YieldRegioselectivity
Ortho-C6 Annulation [Cp∗RhCl2​]2​ (5 mol%)AgOAc (2.0 equiv)110Functionalized Isoindolinones65–85%>95% (C6 position)
Ortho-C6 Alkenylation [Cp∗Co(CO)I2​] (10 mol%)AgSbF₆ / KOAc100C6-Alkenyl Benzamides70–80%>98% (C6 position)
C2-Ethenyl Cyclization Cu(OAc)2​ (10 mol%) O2​ (Air, 1 atm)80N-Methylisoquinolones70–90%N/A (Intramolecular)

References

  • Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. "Late-stage C-H functionalization offers new opportunities in drug discovery." Nature Reviews Chemistry, 2021, 5, 522–545. URL:[1]

  • Shu, B., et al. "Rh(III)-Catalyzed[4 + 1] Annulation of Benzamides with Vinyl Cyclic Carbonates for the Synthesis of Isoindolinones." Organic Letters, 2024. URL:[2]

  • Too, P. C., et al. "Tandem Reaction Approaches to Isoquinolones from 2-Vinylbenzaldehydes and Anilines via Imine Formation–6π-Electrocyclization–Aerobic Oxidation Sequence." Organic Letters, 2019. URL:[3]

Sources

Method

Application Note: Purification and Recrystallization of 2-Ethenyl-N-methylbenzamide

Introduction and Chemical Context 2-Ethenyl-N-methylbenzamide (CAS: 27326-47-2), also known as N-methyl-2-vinylbenzamide, is a versatile building block frequently utilized in the synthesis of complex heterocycles and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-Ethenyl-N-methylbenzamide (CAS: 27326-47-2), also known as N-methyl-2-vinylbenzamide, is a versatile building block frequently utilized in the synthesis of complex heterocycles and pharmaceutical intermediates. The purification of this compound presents unique physicochemical challenges due to its structural duality:

  • The Ethenyl (Vinyl) Moiety: Highly susceptible to radical-induced auto-polymerization and oxidative degradation when exposed to light, atmospheric oxygen, or elevated temperatures 1.

  • The N-Methylamide Group: Acts as both a strong hydrogen bond donor and acceptor. This polarity can cause severe peak tailing during standard normal-phase chromatography and complicates solvent selection during crystallization 2.

This application note details a field-proven, self-validating workflow to isolate and purify 2-ethenyl-N-methylbenzamide to >99% purity, emphasizing the mechanistic causality behind each experimental parameter.

Experimental Workflow & Causality

Purification A Crude Mixture 2-Ethenyl-N-methylbenzamide B Aqueous Workup (Brine / Na2SO4) A->B Extract & Dry C Flash Chromatography (EtOAc / Hexanes) B->C Load on Silica D Vacuum Concentration (T < 35°C) C->D Pool Fractions E Recrystallization (EtOAc / Heptane) D->E Dissolve in Hot Solvent F Pure Compound (>99% Purity) E->F Filter & Vacuum Dry

Workflow for the purification and recrystallization of 2-ethenyl-N-methylbenzamide.

Step-by-Step Methodologies

Protocol A: Pre-Purification Liquid-Liquid Extraction

Before chromatography, the crude reaction mixture must be stripped of highly polar byproducts and residual salts.

  • Causality: Alkene-tethered amides can form emulsions if aqueous layers are not properly saturated. Using brine increases the ionic strength of the aqueous phase, forcing the organic compound into the organic layer (salting-out effect) and breaking emulsions.

  • Procedure:

    • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Wash the organic layer sequentially with distilled water (1x) and saturated aqueous NaCl (brine) (2x).

    • Dry the organic layer over anhydrous Na₂SO₄. Avoid MgSO₄, as its Lewis acidic nature can occasionally coordinate with the amide carbonyl, reducing yield.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: The resulting crude oil should be free of visible water droplets. A quick TLC (30% EtOAc/Hexanes) should show the target mass migrating, leaving baseline salts behind.

Protocol B: Flash Column Chromatography

Standard purification of vinylbenzamides relies on normal-phase silica gel chromatography 3.

  • Causality: The secondary amide interacts strongly with the acidic silanol groups of the stationary phase. A step-gradient elution is mandatory to prevent band broadening. Furthermore, fractions must be concentrated at a bath temperature strictly below 35 °C to prevent thermal initiation of vinyl polymerization.

  • Procedure:

    • Pack a column with Silica Gel (40-63 µm, 230-400 mesh) using 10% EtOAc in Hexanes.

    • Dry-load the crude compound onto a small amount of silica and apply it to the column head.

    • Elute using the optimized gradient outlined in Table 1 .

    • Pool fractions containing the target compound and concentrate via rotary evaporation (Bath Temp: 30–35 °C, Pressure: ~150 mbar).

  • Self-Validation Checkpoint: Spot the pooled fractions on a silica TLC plate. Elute with 30% EtOAc/Hexanes. 2-ethenyl-N-methylbenzamide must appear as a single, sharp UV-active spot at Rf​≈0.35 . Any UV-active smearing at the baseline indicates premature polymerization.

Table 1: Mobile Phase Gradient for Flash Chromatography

Column Volumes (CV)% Ethyl Acetate% HexanesMechanistic Purpose
0 - 21090Elute non-polar hydrocarbon impurities and unreacted vinyl precursors.
2 - 52080Approach the Rf​ of the target compound while maintaining tight band resolution.
5 - 83070Target Elution: 2-ethenyl-N-methylbenzamide elutes in this window.
8 - 105050Column flush to remove highly polar or over-oxidized byproducts.
Protocol C: Anti-Solvent Recrystallization

Recrystallization is the definitive step for achieving pharmaceutical-grade purity.

  • Causality: EtOAc is utilized as the primary solvent because its dipole moment effectively solvates the polar N-methylbenzamide core at elevated temperatures. n-Heptane is chosen as the anti-solvent because it is miscible with EtOAc but poorly solvates the amide. Controlled cooling drives the system into supersaturation, favoring the thermodynamic formation of a highly ordered crystal lattice over kinetic, amorphous precipitation.

  • Procedure:

    • Transfer the chromatographed compound to a clean Erlenmeyer flask.

    • Add a minimal amount of boiling EtOAc (approx. 2-3 mL per gram of compound) until the solid/oil completely dissolves.

    • Perform a hot filtration through a pre-warmed fritted funnel to remove any microscopic polymeric particulates.

    • Return the filtrate to a gentle heat source. Slowly add hot n-Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add 1-2 drops of hot EtOAc until the solution just turns clear again.

    • Remove from heat. Allow the flask to cool ambiently to room temperature undisturbed (approx. 2 hours) to promote slow nucleation.

    • Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystalline yield.

    • Filter the resulting crystals via vacuum filtration, washing with ice-cold n-Heptane. Dry under high vacuum for 24 hours.

  • Self-Validation Checkpoint: The formation of distinct, needle-like or prismatic crystals (typical for benzamides) rather than an oily film on the flask walls confirms successful nucleation.

Table 2: Solvent Properties for Recrystallization

SolventRoleBoiling Point (°C)Polarity IndexSelection Rationale
Ethyl AcetatePrimary Solvent77.14.4Efficiently solvates the hydrogen-bonding amide core at elevated temperatures.
n-HeptaneAnti-Solvent98.40.1Induces supersaturation; its higher BP prevents rapid boil-off during hot addition.

References

  • Padwa, A., et al. "Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans", The Journal of Organic Chemistry, 2003.
  • "Preparation of cyclic imides from alkene-tethered amides: application of homogeneous Cu(II)
  • "Probing the Mechanism of the Cytochrome P-450 Catalysed Dealkylation of Amides", Open Research Online, 1996.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Ethenyl-N-methylbenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide). This compound is a critical intermediate in the development of complex heterocycles, ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide). This compound is a critical intermediate in the development of complex heterocycles, benzotropolone derivatives, and various active pharmaceutical ingredients (APIs)[1].

Because this molecule contains both a reactive vinyl group and a coordinating secondary amide, researchers frequently encounter issues with polymerization, catalyst poisoning, and low conversion rates. This guide is designed to provide authoritative, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield synthesis.

Quantitative Route Comparison

Choosing the correct synthetic route is the first step in avoiding downstream failures. The two most reliable pathways are the Amidation Route (starting from 2-vinylbenzoic acid) and the Suzuki-Miyaura Route (starting from 2-bromo-N-methylbenzamide)[1][2].

ParameterRoute A: Direct AmidationRoute B: Suzuki-Miyaura Vinylation
Starting Material 2-Vinylbenzoic acid2-Bromo-N-methylbenzamide
Key Reagents Methylamine, HATU, DIPEAPotassium vinyltrifluoroborate, Pd(dppf)Cl₂, Cs₂CO₃
Typical Yield 45% – 65%75% – 90%
Major Byproducts Vinyl oligomers, unreacted acidProtodehalogenated arene, homocoupled biaryl
Scalability Moderate (Highly exothermic activation)High (Controlled catalytic turnover)
Primary Challenge Preventing spontaneous polymerizationSuppressing premature Pd(II) reduction

Troubleshooting & FAQs

Q1: I am attempting the amidation of 2-vinylbenzoic acid with methylamine, but my yields are consistently below 40%, and I isolate a sticky, intractable byproduct. What is causing this?

A1: The primary cause of low yield and sticky byproducts in this reaction is the spontaneous polymerization or oligomerization of the reactive styrene-like vinyl group. When converting 2-vinylbenzoic acid to its acid chloride (e.g., using oxalyl chloride or thionyl chloride), the localized heat and acidic environment initiate cationic polymerization[1].

  • The Fix: Avoid harsh acid chlorides. Switch to a milder coupling reagent like HATU or EDC·HCl in the presence of a non-nucleophilic base (DIPEA). Furthermore, introduce 100–500 ppm of BHT (butylated hydroxytoluene) to the reaction mixture. BHT acts as a radical scavenger, quenching propagating radical species before they can consume your starting material.

Q2: I am using the Suzuki-Miyaura cross-coupling of 2-bromo-N-methylbenzamide with vinylboronic acid. LC-MS shows significant amounts of N-methylbenzamide (dehalogenation) and homocoupled biaryl species. How can I suppress these?

A2: Dehalogenation (protodehalogenation) and homocoupling are classic competing pathways in Suzuki-Miyaura reactions involving electron-rich or sterically hindered arenes. Dehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes premature reduction, often exacerbated by primary alcohols (if used as solvents) acting as β -hydride donors. Homocoupling arises from slow transmetalation, allowing the Ar-Pd(II) species to react with another equivalent of the aryl halide.

  • The Fix: Switch your boron source from vinylboronic acid to potassium vinyltrifluoroborate ( K[CH2​=CHBF3​] ). Vinylboronic acid is prone to protodeboronation and forms unreactive boroxines. Trifluoroborates are highly stable and hydrolyze slowly in the presence of water and base, providing a steady, low concentration of the active boronic acid. This perfectly matches the rate of the catalytic cycle, driving rapid transmetalation and suppressing side reactions. Additionally, strictly avoid alcohol solvents; use a THF/Water or Toluene/Water biphasic system.

Q3: My Suzuki coupling stalls at 60% conversion despite adding excess palladium catalyst. What is the limiting factor?

A3: Stalled conversions in vinylations are frequently caused by product inhibition (catalyst poisoning). The product, 2-ethenyl-N-methylbenzamide, contains both a coordinating secondary amide and a π -donating vinyl group. At high concentrations, the product can chelate the active Pd(0) species, forming a stable, inactive complex.

  • The Fix: Ensure rigorous degassing (freeze-pump-thaw or prolonged sparging with Argon) to prevent oxidative degradation of your phosphine ligands, which leaves the Pd center vulnerable to chelation[2]. Using a biphasic solvent system (e.g., Toluene/Water 3:1) helps partition the product away from the active catalyst interface in the aqueous/organic boundary.

Mechanistic & Troubleshooting Workflows

To visualize the root causes of failure, refer to the logical relationships mapped out in the diagrams below.

Troubleshooting Start Issue: Low Yield of 2-Ethenyl-N-methylbenzamide CheckRoute Which synthetic route are you using? Start->CheckRoute Amidation Amidation Route (2-Vinylbenzoic Acid) CheckRoute->Amidation Suzuki Suzuki Route (2-Bromo-N-methylbenzamide) CheckRoute->Suzuki Polymer Are there sticky, insoluble byproducts? Amidation->Polymer Dehalo Is N-methylbenzamide detected via LC-MS? Suzuki->Dehalo AddBHT Add BHT (Radical Inhibitor) Use mild coupling (HATU) Polymer->AddBHT Yes ChangeSolvent Remove primary alcohols. Use rigorous degassing. Dehalo->ChangeSolvent Yes Stall Does the reaction stall before completion? Dehalo->Stall No ChangeBoron Switch to Potassium Vinyltrifluoroborate Stall->ChangeBoron Yes

Decision tree for troubleshooting low yields in 2-ethenyl-N-methylbenzamide synthesis.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 2-Bromo-N-methylbenzamide PdII_Br Ar-Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetalation PdII_Br->TransMet + K[CH2=CHBF3] + Cs2CO3 SideReact Protodehalogenation (Side Reaction) PdII_Br->SideReact Hydride Source (e.g., Alcohols) PdII_Vinyl Ar-Pd(II)-Vinyl Complex TransMet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Ethenyl-N-methylbenzamide RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura vinylation highlighting the protodehalogenation side reaction.

Validated Experimental Protocols

Protocol A: Mild Amidation of 2-Vinylbenzoic Acid

This protocol utilizes mild activation to prevent vinyl polymerization[1].

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL) under an Argon atmosphere. Add a single crystal of BHT (~2 mg) to inhibit radical formation.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv, 30 mmol) followed by HATU (1.1 equiv, 11 mmol). Stir the mixture at 0 °C for 20 minutes to ensure complete formation of the active ester.

  • Amidation: Add methylamine hydrochloride (1.5 equiv, 15 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL), saturated aqueous NaHCO3​ (20 mL), and brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Suzuki-Miyaura Vinylation of 2-Bromo-N-methylbenzamide

This protocol uses a stable trifluoroborate salt to prevent homocoupling and dehalogenation[2].

  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-N-methylbenzamide (1.0 equiv, 5 mmol), potassium vinyltrifluoroborate (1.5 equiv, 7.5 mmol), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%), and Cs2​CO3​ (3.0 equiv, 15 mmol).

  • Degassing: Seal the flask with a septum and purge with Argon for 10 minutes.

  • Solvent Addition: Add a pre-degassed mixture of THF and Water (4:1 v/v, 25 mL) via syringe. (Degas the solvent mixture prior to addition by sparging with Argon for at least 30 minutes).

  • Reaction: Replace the septum with a Teflon-lined screw cap and heat the biphasic mixture in an oil bath at 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove palladium black. Separate the layers and extract the aqueous phase with Ethyl Acetate ( 2×20 mL).

  • Isolation: Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography to obtain the target compound.

References

  • Title: Syntheses of 6,7-Benzotropolone by Using Ring-Closing Metathesis Variants Obviating a Strongly Acidic Hydrolysis Source: d-nb.info URL: [Link]

  • Title: A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination Source: acs.org URL: [Link]

  • Title: Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds Source: whiterose.ac.uk URL: [Link]

Sources

Optimization

Advanced Technical Support Center: Optimizing 2-Ethenyl-N-Methylbenzamide Functionalization

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals working with ortho-vinylbenzamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals working with ortho-vinylbenzamide derivatives. Functionalizing 2-ethenyl-N-methylbenzamide presents a unique chemoselectivity challenge: the spatial proximity of the Lewis basic N-methyl amide to the reactive vinyl moiety frequently triggers undesired intramolecular cyclizations or over-oxidation during transition-metal catalysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you suppress side-product formation and maximize the yield of your target acyclic functionalized products.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my transition-metal-catalyzed functionalization predominantly yield cyclic imides or isoindolinones instead of the linear product?

The Causality: The ortho-relationship between the vinyl group and the amide directing group creates an ideal geometry for 5-exo-trig or 6-endo-trig cyclizations. When a transition metal (e.g., Pd, Ni, Cu) coordinates to and activates the alkene, the nucleophilic amide nitrogen or oxygen rapidly attacks the metal-bound intermediate. For example, in Pd-catalyzed cascade cyclizations, 2-vinylbenzamide often furnishes linear hydroheteroarylation products in low yields (e.g., 30%) because the system defaults to forming a kinetically unfavorable six-membered palladacycle that promotes side reactions[1].

The Solution: You must alter the electronics of the directing group or enforce a rigid metallacycle that outcompetes the nucleophilic attack. Utilizing a strongly coordinating bidentate directing group, such as an 8-aminoquinoline (8-AQ) tether, stabilizes the intermediate 5- or 6-membered metallacycles. This rigid coordination sphere suppresses undesired two-component coupling, prevents β -hydride elimination, and physically blocks the intramolecular cyclization pathway[2].

Q2: During Cu-catalyzed aerobic oxygenation, I observe complete C=C bond cleavage yielding phthalimide derivatives. How can I map and control this?

The Causality: In Cu-catalyzed aerobic oxygenation systems, molecular oxygen ( O2​ ) acts as both the stoichiometric oxidant and the oxygen atom source. The reaction proceeds via an alkyl radical intermediate generated after initial amido-cyclization. If this radical is not rapidly intercepted by a targeted cross-coupling partner, it undergoes over-oxidation and subsequent C=C bond cleavage to yield cyclic imides (such as succinimides or phthalimides)[3].

The Solution: To confirm whether your side product is the result of this radical cleavage pathway, run a control reaction spiked with a radical scavenger like TEMPO. If the C=C cleavage is suppressed and a TEMPO-adduct is isolated, you have validated the radical nature of the side reaction[3]. To prevent cleavage entirely, you must either switch to a non-aerobic oxidant or utilize a highly reactive organometallic nucleophile (like an organozinc reagent) to trap the intermediate faster than O2​ insertion can occur.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence between the desired intermolecular functionalization and the competing side-product pathways.

MechanisticDivergence Substrate 2-Ethenyl-N-methylbenzamide (Starting Material) Activation Metal-Alkene Activation (Ni / Cu / Pd Catalyst) Substrate->Activation PathA Intermolecular Trapping (e.g., Umpolung Carboamination) Activation->PathA Bidentate Directing Group (e.g., 8-AQ) PathB Intramolecular Nucleophilic Attack (Amide N/O) Activation->PathB Unprotected Amide High Temp PathC Aerobic Over-Oxidation (Radical C=C Cleavage) Activation->PathC Excess O2 / Cu Catalyst ProdA Linear Functionalized Product (Target: High Yield) PathA->ProdA ProdB Isoindolinone / Isoquinolinone (Side Product) PathB->ProdB ProdC Phthalimide Derivatives (Side Product) PathC->ProdC

Caption: Mechanistic divergence in 2-ethenyl-N-methylbenzamide functionalization pathways.

Part 3: Quantitative Data Summary

The table below summarizes the impact of directing groups and catalyst systems on the distribution of linear target molecules versus cyclic side products.

Table 1: Impact of Reaction Conditions on Product Distribution

Substrate / Directing GroupCatalyst SystemPrimary Mechanistic PathwayLinear Product Yield (%)Cyclic Side-Product Yield (%)
2-Vinylbenzamide (Free Amide) Pd(OAc)2​ / HFIPHydroheteroarylation~30%>50% (Palladacycle cyclization)
2-Vinylbenzamide (8-AQ Tether) Ni(cod)2​ or NiCl2​ / ZnUmpolung 1,2-Carboamination83%<5%
2-Vinylbenzamide (N-methoxy)CuCl / O2​ (1 atm)Aerobic Oxygenation (Cleavage)N/A (Cleavage)47% (Phthalimide derivative)

Part 4: Self-Validating Experimental Protocols

Protocol A: Bidentate-Directed Ni-Catalyzed 1,2-Carboamination (Suppressing Cyclization)

This protocol utilizes a tethered directing group to force the reaction down an intermolecular pathway, successfully yielding β

  • and γ -amino acid derivatives while suppressing intramolecular cyclization[2].
  • Substrate Pre-assembly: Synthesize the 8-aminoquinoline (8-AQ) derivative of 2-ethenylbenzamide. Causality: The bidentate nature of 8-AQ is strictly required to lock the nickel catalyst into a stable metallacycle, preventing the amide nitrogen from attacking the alkene.

  • Catalyst Activation (Glovebox-Free): In a rigorously dried Schlenk flask under argon, combine the 8-AQ-tethered substrate (0.2 mmol), NiCl2​ precatalyst (15 mol %), and the O-benzoyl hydroxylamine electrophile (1.2 equiv) in anhydrous THF (0.075 M concentration). Causality: Lower concentrations (0.075 M) prevent undesired oligomerization of the vinyl group[2].

  • Nucleophile Addition: Slowly add the organozinc reagent ( RZnBr , 2.0 equiv) dropwise at room temperature.

  • Self-Validation Check (Reaction Monitoring): After 2 hours, withdraw a 50 μL aliquot, quench with saturated aqueous NH4​Cl , extract with EtOAc, and analyze via crude 1H NMR. Validation: You should observe the disappearance of the distinct vinyl proton multiplets (5.2–6.8 ppm). If a new singlet appears around 4.5 ppm, it indicates premature intramolecular cyclization. If cyclization is detected, verify the integrity of your anhydrous zinc reagent, as moisture degrades the nucleophile, giving the intramolecular pathway time to compete.

  • Quench and Cleavage: Quench the bulk reaction with NH4​Cl . The 8-AQ directing group can subsequently be removed via standard basic hydrolysis to afford the free functionalized benzamide[2].

Protocol B: Controlled Cu-Catalyzed Oxygenation (Mapping C=C Cleavage)

If you are intentionally aiming for cyclic imides or need to troubleshoot accidental C=C cleavage in your workflow, use this self-validating radical-trapping protocol[3].

  • Reaction Setup: In a reaction tube, combine the N-alkoxy-2-vinylbenzamide substrate (0.2 mmol), CuCl catalyst (10 mol %), and a base (e.g., DABCO, 2.0 equiv) in a suitable solvent (e.g., DMF).

  • Atmosphere Regulation: Purge the vessel and backfill with O2​ (1 atm) using a balloon. Causality: O2​ is the sole oxygen source for the geminal amino-oxygenation[3].

  • Self-Validation Check (Radical Trapping): To prove the mechanism and halt the C=C cleavage, run a parallel identical reaction but add TEMPO (2.5 equiv) as a radical scavenger. Validation: In the TEMPO-spiked reaction, the C=C cleavage product (phthalimide) should be completely suppressed, and you should isolate the TEMPO-trapped difunctionalization intermediate (typically >80% yield). This validates that your side-product formation is proceeding via a carbon-centered radical[3].

  • Isolation: For the un-spiked reaction, stir at 80 °C for 12 hours, dilute with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the cyclic imide.

Part 5: References

  • [1] Catalytic Cascade Cyclization and Regioselective Hydroheteroarylation of Unactivated Alkenes. ACS Catalysis. URL:

  • [2] Directed, Nickel-Catalyzed Umpolung 1,2-Carboamination of Alkenyl Carbonyl Compounds. ACS Catalysis. URL:

  • [3] Cu-catalyzed oxygenation of alkene-tethered amides with O2 via unactivated C=C bond cleavage: a direct approach to cyclic imides. Chemical Science (RSC Publishing). URL:

Sources

Troubleshooting

Technical Support Center: A Guide to Handling the Moisture and Air Sensitivity of 2-Ethenyl-N-methylbenzamide

As a Senior Application Scientist, this guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the effective handling of 2-ethenyl-N-methylbenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the effective handling of 2-ethenyl-N-methylbenzamide. This molecule, while valuable in synthetic chemistry, possesses functional groups that may impart sensitivity to atmospheric moisture and oxygen. This guide offers field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and the stability of the compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 2-ethenyl-N-methylbenzamide.

Q1: How should I store 2-ethenyl-N-methylbenzamide to ensure its long-term stability?

A1: Proper storage is the first line of defense against degradation. It is recommended to store 2-ethenyl-N-methylbenzamide under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For optimal stability, store the compound at a reduced temperature, typically between 2-8°C, and protect it from light.

Q2: What are the primary signs that my sample of 2-ethenyl-N-methylbenzamide may have degraded?

A2: Visual inspection can often provide the first clues of degradation. Changes in physical appearance, such as discoloration (e.g., yellowing), or changes in physical state, like clumping of a solid or increased viscosity of a liquid, can indicate potential degradation. Analytically, the appearance of new peaks in NMR, HPLC, or GC-MS spectra is a definitive sign of impurity formation.

Q3: Can I handle 2-ethenyl-N-methylbenzamide on the open bench?

A3: Given the potential for moisture and air sensitivity, it is strongly advised to handle 2-ethenyl-N-methylbenzamide under an inert atmosphere, particularly for reactions that are sensitive to impurities or require long reaction times.[1][2][3] For brief, less sensitive procedures, working swiftly in a well-ventilated fume hood may be acceptable, but this increases the risk of degradation.

Q4: What are the main chemical reactions that can lead to the degradation of this compound?

A4: There are two primary pathways for degradation. The first is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions in the presence of water, yielding 2-ethenylbenzoic acid and methylamine.[4][5][6] The second is the polymerization of the ethenyl (vinyl) group, which can be initiated by exposure to air (oxygen), light, or heat.

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed question-and-answer guide to address specific issues that may arise during experimentation.

Q5: My reaction with 2-ethenyl-N-methylbenzamide is giving a low yield. What are the potential causes related to compound stability?

A5: A low yield can often be traced back to the degradation of the starting material.

  • Cause 1: Hydrolysis of the Amide Bond. If your reaction conditions are aqueous or if you are using wet solvents, the amide bond may be hydrolyzing.[6][7][8] This is especially true if the reaction is run at elevated temperatures or for extended periods.

    • Solution: Ensure all solvents and reagents are rigorously dried before use. If possible, perform the reaction under anhydrous conditions using inert atmosphere techniques.[1][2]

  • Cause 2: Polymerization of the Vinyl Group. The vinyl group can polymerize, effectively removing the monomer from your reaction. This can be initiated by trace oxygen or other radical initiators.

    • Solution: Degas all solvents thoroughly before use. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are effective. Running the reaction under a strict inert atmosphere is crucial.

Q6: I am observing unexpected side products in my reaction mixture. How can I identify them and prevent their formation?

A6: The formation of side products is a common challenge. The likely culprits are degradation products of your starting material.

  • Identification:

    • Hydrolysis Products: Look for the characteristic signals of 2-ethenylbenzoic acid and methylamine (or its salt) in your analytical data (e.g., NMR, LC-MS).

    • Polymerization Products: The formation of a polymer may be observed as a broad, unresolved hump in your NMR baseline or as material that is insoluble in your workup solvents.

  • Prevention:

    • Strict Inert Atmosphere: The use of a glovebox or Schlenk line techniques is the most effective way to prevent both hydrolysis and polymerization.[2][3][9]

    • Use of Inhibitors: For long-term storage or reactions at elevated temperatures, the addition of a small amount of a radical inhibitor (e.g., BHT) can prevent polymerization of the vinyl group. However, you must ensure the inhibitor does not interfere with your desired reaction.

Q7: My NMR spectrum of 2-ethenyl-N-methylbenzamide looks complex and doesn't match the expected structure. What could be happening?

A7: A complex NMR spectrum can arise from several factors.

  • Cause 1: Presence of Rotamers. Amides can exist as a mixture of E/Z rotamers due to the partial double bond character of the C-N bond. This can lead to a doubling of some NMR signals. This is an inherent property of the molecule and not a sign of degradation.

  • Cause 2: Impurities from Degradation. As mentioned in Q6, the presence of hydrolysis or polymerization products will complicate the spectrum.

    • Troubleshooting:

      • Run a fresh sample from a newly opened container and compare the spectra.

      • Use 2D NMR techniques (e.g., COSY, HSQC) to help assign the signals and identify any unexpected correlations that might indicate side products.

      • Analyze the sample by LC-MS to check for the presence of species with different mass-to-charge ratios.

Decision-Making Flowchart for Troubleshooting

troubleshooting Troubleshooting 2-Ethenyl-N-methylbenzamide Issues start Problem Encountered low_yield Low Reaction Yield start->low_yield side_products Unexpected Side Products start->side_products bad_nmr Anomalous NMR Spectrum start->bad_nmr check_purity Check Purity of Starting Material (NMR, LC-MS) low_yield->check_purity identify_side_products Identify Side Products (LC-MS, NMR) side_products->identify_side_products check_rotamers Consider Rotamers bad_nmr->check_rotamers impure Impure Starting Material check_purity->impure Impurities Detected pure Starting Material is Pure check_purity->pure No Impurities purify Purify by Chromatography or Recrystallization impure->purify check_conditions Review Reaction Conditions pure->check_conditions wet_solvents Wet Solvents / Air Exposure check_conditions->wet_solvents Potential Moisture/Air use_inert Implement Strict Inert Atmosphere Techniques (See Protocol) wet_solvents->use_inert hydrolysis Hydrolysis Products Detected (e.g., 2-ethenylbenzoic acid) identify_side_products->hydrolysis polymer Polymer Detected identify_side_products->polymer hydrolysis->use_inert polymer->use_inert add_inhibitor Consider Adding Radical Inhibitor (e.g., BHT) polymer->add_inhibitor is_rotamers Spectrum Consistent with Rotamers check_rotamers->is_rotamers Yes is_not_rotamers Spectrum Not Explained by Rotamers check_rotamers->is_not_rotamers No proceed Proceed with Caution / Variable Temp. NMR is_rotamers->proceed is_not_rotamers->check_purity

Caption: A decision tree for troubleshooting common experimental issues.

Section 3: Experimental Protocols

Protocol 1: Handling 2-Ethenyl-N-methylbenzamide Under an Inert Atmosphere (Schlenk Line Technique)

This protocol outlines the standard procedure for setting up a reaction using 2-ethenyl-N-methylbenzamide under an inert atmosphere to prevent degradation.[2][3][9]

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (reaction flask, condenser, etc.) in an oven at >120°C for at least 4 hours.

    • Assemble the glassware while still hot and immediately connect it to a Schlenk line.

  • Establishing Inert Atmosphere:

    • Evacuate the assembled glassware using the vacuum manifold of the Schlenk line.

    • Refill the glassware with a dry, inert gas (argon or nitrogen).

    • Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric oxygen and moisture are removed.[2]

  • Reagent Addition:

    • Solids: If 2-ethenyl-N-methylbenzamide is a solid, quickly add it to the flask against a positive flow of inert gas.

    • Liquids: If it is a liquid, or if you are adding a solution of it, use a gas-tight syringe to transfer it through a rubber septum.

    • Dry solvents, freshly distilled or taken from a solvent purification system, should be used and transferred via cannula or syringe.

  • Running the Reaction:

    • Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon or an oil bubbler.

    • For reactions at elevated temperatures, ensure a condenser is in place.

  • Workup:

    • Cool the reaction to room temperature before opening it to the atmosphere.

    • If the product is also sensitive, the workup should be performed as much as possible under an inert atmosphere (e.g., cannula filtration).

Workflow for Inert Atmosphere Handling

inert_atmosphere_workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction oven_dry Oven-Dry Glassware (>120°C) assemble Assemble Glassware Hot oven_dry->assemble connect Connect to Schlenk Line assemble->connect cycle Perform 3x Vacuum/Inert Gas Cycles connect->cycle add_reagents Add Reagents Under Positive Pressure cycle->add_reagents run_reaction Run Reaction Under Inert Gas Balloon/Bubbler add_reagents->run_reaction workup Workup (Inert if Necessary) run_reaction->workup

Caption: Workflow for handling sensitive reagents using a Schlenk line.

Section 4: Appendices

Table 1: Storage and Handling Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of potential polymerization and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture.[1][2]
Container Tightly sealed, amber glass vialProtects from light and atmospheric contaminants.
Handling Glovebox or Schlenk LineMinimizes exposure to air and moisture during transfers and reactions.[3][9]

Table 2: Solvent Compatibility

Compatible Solvents (when dry)Incompatible Solvents/Reagents
Tetrahydrofuran (THF)Water
Dichloromethane (DCM)Protic solvents (e.g., Methanol, Ethanol) unless part of the reaction
TolueneAqueous acids and bases
AcetonitrileOxidizing agents
Diethyl ether

Note: The compatibility of solvents is highly dependent on the specific reaction being performed. Always ensure solvents are rigorously dried before use.

Table 3: Potential Degradation Products and Analytical Signatures

Degradation PathwayProduct(s)Analytical Signature
Amide Hydrolysis 2-Ethenylbenzoic acid, MethylamineAppearance of a carboxylic acid proton (~10-12 ppm) and disappearance of the N-methyl signal in ¹H NMR. New peaks in LC-MS corresponding to the masses of the hydrolysis products.
Vinyl Polymerization Poly(2-ethenyl-N-methylbenzamide)Broadening of signals in the ¹H NMR spectrum, particularly in the aromatic and vinyl regions. The appearance of insoluble material.

References

  • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate. Retrieved from [Link]

  • University of Regensburg. (n.d.). Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). Retrieved from [Link]

  • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? a. N-methylbenzylamine. Retrieved from [Link]

  • Bunton, C. A., Farber, S. J., Milbank, A. J. G., O'Connor, C. J., & Turney, T. A. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, 1869-1875. Retrieved from [Link]

  • Brown, D. A., & Evans, R. F. (1967). The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic, 404-408. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. Canadian Journal of Chemistry, 59(19), 2853-2863. Retrieved from [Link]

  • Guillo, N., & Perrio, S. (2023, October 31). General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 2-Ethenyl-N-methylbenzamide Cyclization

A Senior Application Scientist's Guide Welcome to the technical support center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab execution.

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide

Welcome to the technical support center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab execution. The intramolecular cyclization of substrates like 2-ethenyl-N-methylbenzamide to form valuable dihydroisoquinolinone cores is a powerful transformation, but its success is exquisitely sensitive to reaction conditions, particularly temperature.

This guide is structured to move from fundamental principles to actionable troubleshooting protocols, helping you diagnose and solve common issues encountered during temperature optimization.

Section 1: Fundamental Principles - Why Temperature is the Master Variable

Temperature does more than just make reactions "go faster." It dictates which of several possible reaction pathways is favored, a concept known as Kinetic vs. Thermodynamic Control . Understanding this is the key to optimization.

  • The Arrhenius Equation tells us that the rate constant (k) of a reaction increases exponentially with temperature (T). However, this applies to all potential reactions, including byproduct formation. The challenge is not just to accelerate the reaction, but to accelerate the desired reaction more than any competing pathways. For a foundational understanding, see the IUPAC Gold Book entry on the Arrhenius equation [1].

  • Kinetic vs. Thermodynamic Control:

    • The Kinetic Product is the one that forms the fastest because it has the lowest activation energy (Ea). It is preferentially formed at lower temperatures , where molecules have just enough energy to overcome the lowest energy barrier but not higher ones.

    • The Thermodynamic Product is the most stable product (lowest Gibbs free energy). It is favored at higher temperatures , where the reactions become reversible. The higher energy allows molecules to overcome all activation barriers, and over time, the system settles into its most stable state.

Many cyclizations can have competing pathways, such as a 6-endo-trig cyclization (often desired) versus a 5-exo-trig cyclization or a dimerization side reaction. Your optimization goal is to find the temperature that maximizes the rate of the desired pathway while minimizing all others.

G cluster_0 Reaction Energy Profile cluster_1 start Reactants (2-ethenyl-N-methylbenzamide) ts1 start->ts1 Ea (kinetic) ts2 start->ts2 Ea (thermo) p1 Kinetic Product (Desired Cyclized Product) ts1->p1 Lower Ea Barrier Favored at Low Temp p2 Thermodynamic Product (e.g., Isomer, Byproduct) ts2->p2 Higher Ea Barrier Accessible at High Temp start_level p1_level ts1_level p2_level ts2_level E Energy (G) E_arrow

Figure 1: Energy profile illustrating kinetic vs. thermodynamic control.

Section 2: Frequently Asked Questions (FAQs)

These are the most common issues reported by researchers. Address the question that best matches your situation.

Q1: My reaction shows no conversion, or the yield is extremely low (<10%) after 24 hours. What is my first troubleshooting step?

A1: This is a classic sign that the reaction is kinetically too slow at your current temperature. The thermal energy provided is insufficient to overcome the activation energy barrier for the desired cyclization.

  • Immediate Action: Increase the reaction temperature. A good first step is to run the reaction at a moderately elevated temperature, such as 40-50 °C. If you are already at 50 °C, increase it to 70-80 °C. Use 10-20 °C increments to avoid overshooting and promoting side reactions.

  • Check Catalyst Activity: Before assuming the issue is temperature, ensure your catalyst (if using one, e.g., a palladium or gold complex) is active. Catalyst decomposition is a common failure mode. If you suspect the catalyst, run a positive control reaction known to work under your conditions.

  • Solvent Choice: Ensure your solvent's boiling point is high enough for the temperatures you wish to explore. Toluene (111 °C) or xylene (140 °C) are common choices for higher-temperature reactions.

Q2: I am getting a high conversion of my starting material, but my desired product is only a minor component. I see one major byproduct. How do I improve selectivity?

A2: This is a strong indication that you are operating in a thermodynamic control regime, or that a competing kinetic pathway is dominant at your current temperature. The byproduct is likely either the more stable thermodynamic product or is formed via a pathway that becomes favorable at elevated temperatures.

  • Immediate Action: Decrease the reaction temperature. Run a series of experiments at lower temperatures (e.g., if you are at 80 °C, try 60 °C, 40 °C, and room temperature). This will favor the reaction pathway with the lowest activation energy, which is hopefully your desired cyclization.

  • Analyze the Byproduct: If possible, isolate and characterize the byproduct. Understanding its structure can provide crucial mechanistic insight. For example, if it's a dimer, lower concentrations and lower temperatures may be beneficial. If it's a constitutional isomer, this points directly to a kinetic/thermodynamic competition as discussed in studies on regioselectivity in cyclizations [2].

Q3: My reaction starts well (e.g., 50% conversion in 2 hours) but then completely stalls. Why?

A3: Reaction stalling can have several temperature-related causes:

  • Catalyst Deactivation: Many organometallic catalysts are thermally sensitive. The initial reaction rate is high, but the elevated temperature causes the catalyst to decompose over time. Solution: Run the reaction at a lower temperature to prolong catalyst lifetime. Alternatively, consider a slow-addition protocol for the catalyst if feasible.

  • Product Inhibition: The cyclized product may coordinate to the catalyst more strongly than the starting material, effectively poisoning it. While not directly a temperature issue, this effect can be exacerbated at certain temperatures.

  • Reversible Reaction at Equilibrium: It's possible the reaction has simply reached equilibrium. If the reverse reaction (ring-opening) becomes significant at your operating temperature, the reaction will appear to stall. Solution: Try running the reaction at a lower temperature. The forward reaction rate will decrease, but the reverse reaction rate may decrease even more, shifting the equilibrium towards the product.

Q4: What is a logical starting temperature for optimizing this cyclization?

A4: A pragmatic approach is to start with a broad screen. If there is no literature precedent for your specific substrate:

  • Baseline: Start at room temperature (20-25 °C). This provides a crucial baseline for kinetic control.

  • Moderate: Run a parallel reaction at a moderately elevated temperature, like 60 °C.

  • High: Run a third reaction near the boiling point of your solvent (e.g., 100 °C in toluene).

Analyze all three after a set time (e.g., 12 hours). This "three-point screen" will quickly tell you if the reaction is sluggish (needs heat), selective but slow (can be gently heated), or prone to side reactions (needs cooling).

Section 3: Systematic Troubleshooting Guides & Protocols

Follow these step-by-step guides for a rigorous, data-driven optimization workflow.

Guide 1: Protocol for Establishing a Temperature-Yield Profile

This experiment aims to map the reaction's performance across a range of temperatures to identify the optimal window.

Methodology:

  • Setup: Prepare 5 identical reaction vials. To each, add your substrate (2-ethenyl-N-methylbenzamide, e.g., 0.1 mmol), solvent (e.g., 1 mL of toluene), catalyst (if applicable), and an internal standard (e.g., dodecane) for accurate quantification via GC or HPLC.

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths set to:

    • Vial 1: 25 °C (Room Temp)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

    • Vial 5: 100 °C

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), carefully extract a small aliquot (e.g., 10 µL) from each reaction.

  • Quench & Analyze: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica or a chemical quencher to stop the reaction. Analyze the sample by HPLC, GC, or UPLC to determine the ratio of starting material, desired product, and any major byproducts.

  • Data Collation: Plot the yield of the desired product vs. time for each temperature. Also, plot the final yield and byproduct percentage vs. temperature. This will generate a clear performance map.

Expected Data Output:

Temperature (°C)Time (h)Starting Material (%)Desired Product Yield (%)Byproduct A (%)
25248515<1
402440582
60 24 5 92 3
8024<17524
10024<15544

In this hypothetical example, 60 °C represents the optimal temperature, balancing a high reaction rate with minimal byproduct formation.

Guide 2: Differentiating Kinetic vs. Thermodynamic Control

This definitive experiment confirms the relationship between your desired product and the main byproduct. This protocol is based on well-established methods for studying reaction mechanisms [3].

G start Start: High byproduct formation at high temp step1 Step 1: Run reaction at low temp (e.g., 40°C) to generate and isolate the desired product (P_desired). start->step1 step2 Step 2: Resubject pure P_desired to reaction conditions at high temp (e.g., 100°C). step1->step2 analysis Step 3: Analyze the reaction mixture. step2->analysis result1 Result: P_desired converts to the byproduct. Conclusion: The byproduct is the Thermodynamic Product. P_desired is the Kinetic Product. Use low temp for synthesis. analysis->result1 Does P_desired convert? YES result2 Result: P_desired remains unchanged. Conclusion: The byproduct forms via a separate, irreversible pathway that is favored at high temp. Use low temp to maintain selectivity. analysis->result2 NO

Figure 2: Workflow to determine if a byproduct is the thermodynamic product.

Section 4: Advanced Considerations

Impact of Catalyst System: The optimal temperature is intrinsically linked to the catalyst used. A highly active gold catalyst for hydroamination might achieve high turnover at 40 °C, whereas a less active Brønsted acid catalyst might require 110 °C for the same transformation. When changing catalysts, you must re-run the temperature optimization screen [4].

Microwave-Assisted Synthesis: Microwave reactors can superheat solvents far above their atmospheric boiling points, drastically accelerating reactions. A reaction that takes 24 hours at 80 °C might be complete in 15 minutes at 150 °C in a microwave. However, this high-energy input almost always favors thermodynamic products and can lead to unique byproduct profiles. Use microwave heating with caution and as a tool for rapid screening, but be prepared for different selectivity compared to conventional heating.

References
  • Title: Arrhenius Equation Source: IUPAC Gold Book URL: [Link]

  • Title: The Intramolecular Hydroamination of Alkenes Source: Chemical Reviews URL: [Link] (This review extensively covers mechanisms like 5-exo vs. 6-endo cyclizations where selectivity is key).

  • Title: Determination of Reaction Mechanisms Source: Organic Chemistry, 5th Edition (Paula Yurkanis Bruice) - A standard textbook reference for these principles. URL: [Link]

  • Title: Gold-Catalyzed Intramolecular Hydroamination of Alkenes Source: Angewandte Chemie International Edition URL: [Link] (This paper provides examples of specific catalyst systems and the conditions, including temperature, under which they operate).

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: LC-MS/MS vs. HPLC-UV Validation for 2-Ethenyl-N-Methylbenzamide

Executive Summary 2-Ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide) is a critical synthetic intermediate and pharmacophore utilized in the synthesis of complex benzotropolones[1] and as a probe for el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethenyl-N-methylbenzamide (also known as N-methyl-2-vinylbenzamide) is a critical synthetic intermediate and pharmacophore utilized in the synthesis of complex benzotropolones[1] and as a probe for elucidating Cytochrome P-450 dealkylation mechanisms[2]. Accurately quantifying this low-molecular-weight compound (MW 161.20 g/mol ) in complex biological matrices requires analytical methods with exceptional specificity and sensitivity.

This guide objectively compares a high-resolution Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow against a traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) alternative. By adhering to the ICH M10 guidelines for bioanalytical method validation[3], we demonstrate how the UPLC-MS/MS product workflow provides superior linearity, eliminates matrix interference, and establishes a robust, self-validating analytical system.

Mechanistic Rationale & System Design

As an Application Scientist, selecting the appropriate analytical technique requires understanding the fundamental physicochemical properties of the analyte and the physics of the separation system.

  • Chromatographic Physics (The Causality of Resolution): The UPLC-MS/MS workflow utilizes a column packed with sub-2 µm porous particles. According to the Van Deemter equation, reducing particle size minimizes the theoretical plate height by drastically lowering eddy diffusion (the A-term) and mass transfer resistance (the C-term). This allows for higher linear velocities without compromising resolution, resulting in a sharp, narrow elution peak for 2-ethenyl-N-methylbenzamide at 1.8 minutes, compared to the broad 8.5-minute peak observed in the 5 µm HPLC-UV system.

  • Ionization Dynamics (ESI+): The benzamide moiety contains an electron-rich carbonyl oxygen and an amide nitrogen, making it highly susceptible to protonation in an acidic mobile phase (0.1% formic acid)[4]. This facilitates the formation of a stable [M+H]+ precursor ion at m/z 162.1.

  • Self-Validating Architecture: To ensure the protocol is self-validating, we incorporate a stable isotope-labeled internal standard (SIL-IS), specifically 2-ethenyl-N-methylbenzamide- d3​ . The SIL-IS co-elutes with the target analyte, experiencing identical matrix suppression or enhancement effects. By normalizing the analyte peak area to the SIL-IS peak area, the system autonomously corrects for recovery variations and ionization fluctuations, ensuring rigorous compliance with ICH M10 acceptance criteria[3].

Comparative Workflow Visualization

Workflow A Matrix Spiking (2-Ethenyl-N-Methylbenzamide + SIL-IS) B Sample Extraction (Acetonitrile Protein Precipitation) A->B C1 Product Workflow: UPLC-MS/MS (Sub-2 µm C18) B->C1 High Throughput C2 Alternative Workflow: HPLC-UV (5 µm C18) B->C2 Traditional D1 ESI+ Ionization [M+H]+ m/z 162.1 C1->D1 D2 Photodiode Array UV Absorption at 254 nm C2->D2 E1 MRM Transitions Quant: 103.1 | Qual: 131.1 D1->E1 E2 Peak Area Integration (Prone to Matrix Co-elution) D2->E2 F ICH M10 Bioanalytical Validation (Accuracy, Precision, Stability) E1->F High Specificity E2->F Low Specificity

Comparative validation workflow: UPLC-MS/MS vs. HPLC-UV for benzamide derivatives.

Self-Validating Experimental Protocol

The following step-by-step methodology outlines the UPLC-MS/MS validation workflow. Every step is designed to act as a fail-safe, preventing the reporting of compromised data.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (spiked with 2-ethenyl-N-methylbenzamide) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 100 ng/mL of the SIL-IS (2-ethenyl-N-methylbenzamide- d3​ ). Causality: The 1:3 organic ratio rapidly denatures and precipitates plasma proteins while the cold temperature prevents analyte degradation.

  • Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: Chromatographic Separation Parameters
  • Column: C18, 1.7 µm particle size, 2.1 × 50 mm (Maintains high theoretical plate count).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 3.0 minutes, hold for 0.5 minutes, re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Parameters (MRM Mode)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Transitions:

    • Quantifier:m/z 162.1 → 103.1 (Collision Energy: 20 eV). This transition corresponds to the stable vinylphenyl cation.

    • Qualifier:m/z 162.1 → 131.1 (Collision Energy: 15 eV). This transition corresponds to the loss of the methylamine group.

Step 4: System Suitability & Validation Guardrails

Before analyzing unknown samples, the system must pass built-in checks:

  • System Suitability Test (SST): Inject a neat standard at the Lower Limit of Quantification (LLOQ). The signal-to-noise (S/N) ratio must be ≥ 5, and peak asymmetry must be between 0.8 and 1.2.

  • QC Bracketing: Inject Quality Control (QC) samples at Low, Mid, and High concentrations after every 10 unknown samples. If the QC deviates by more than ±15% from the nominal concentration, the system automatically invalidates the preceding bracket[3].

Performance Comparison Data

The table below summarizes the quantitative validation data, objectively comparing the UPLC-MS/MS product workflow against the traditional HPLC-UV alternative. The UPLC-MS/MS method easily satisfies all ICH M10 regulatory requirements[3].

ParameterUPLC-MS/MS Workflow (Product)HPLC-UV Workflow (Alternative)ICH M10 Acceptance Criteria
Column Technology C18, 1.7 µm (2.1 × 50 mm)C18, 5.0 µm (4.6 × 150 mm)N/A
Detection Method Tandem MS (MRM)UV-Vis (254 nm)Specificity must be demonstrated
Lower Limit of Quant. (LLOQ) 1.0 ng/mL 50.0 ng/mLS/N ≥ 5, Precision ≤ 20%
Linearity Range ( R2 ) 1 - 1000 ng/mL (0.9992 )50 - 5000 ng/mL (0.9910) R2 ≥ 0.99
Total Run Time 4.5 min 15.0 minN/A
Matrix Effect (IS Normalized) 98.4% (CV: 3.2%)Not calculable (Co-elution issues)CV ≤ 15%
Accuracy (Mid QC) 98.5% - 102.1% 82.1% - 118.4% (Fails)85% - 115%
Carryover 0.05% of LLOQ2.4% of LLOQ≤ 20% of LLOQ

Data Interpretation: The traditional HPLC-UV method fails the ICH M10 accuracy criteria due to isobaric matrix interferences co-eluting with the target analyte. In contrast, the UPLC-MS/MS workflow utilizes orthogonal separation (chromatographic retention time + mass-to-charge ratio + specific fragmentation patterns) to completely isolate 2-ethenyl-N-methylbenzamide from background noise, yielding a highly accurate, high-throughput assay.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis - FDA. U.S.
  • Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis. Benchchem.
  • Syntheses of 6,7-Benzotropolone by Using Ring-Closing Metathesis Variants Obviating a Strongly Acidic Hydrolysis. European Journal of Organic Chemistry.
  • Probing the Mechanism of the Cytochrome P-450 Catalysed Dealkyl

Sources

Comparative

A Comparative Benchmarking Guide to 2-Ethenyl-N-Methylbenzamide in Heck Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the Mizoroki-Heck reaction stands as a cornerstone for carbon-carbon bond formation, enabling the construction...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Mizoroki-Heck reaction stands as a cornerstone for carbon-carbon bond formation, enabling the construction of complex molecular architectures from simple precursors.[1][2] The choice of olefin substrate is paramount to the success and efficiency of this palladium-catalyzed transformation. This guide provides an in-depth technical analysis of 2-ethenyl-N-methylbenzamide as a substrate in Heck coupling reactions, offering a comparative benchmark against other commonly employed vinyl derivatives. Through a synthesis of established principles and experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Heck Coupling Reaction: A Mechanistic Overview

The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The generally accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway, as illustrated below.

Heck Coupling Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition RPd(II)XL2 R-Pd(II)XL₂ Oxidative_Addition->RPd(II)XL2 R-X Coordination_Insertion Alkene Coordination & Migratory Insertion RPd(II)XL2->Coordination_Insertion Intermediate R-CH₂-CH(R')-Pd(II)XL₂ Coordination_Insertion->Intermediate H₂C=CHR' Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [HPd(II)XL₂] + Product Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The cycle commences with the oxidative addition of an aryl or vinyl halide (R-X) to a Pd(0) complex. The resulting Pd(II) species then coordinates with the alkene. Subsequent migratory insertion of the alkene into the R-Pd bond forms a new carbon-carbon bond. Finally, β-hydride elimination regenerates the double bond in the product and produces a hydridopalladium(II) complex, which, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.[3]

Profiling 2-Ethenyl-N-methylbenzamide: An Electron-Rich Olefin

2-Ethenyl-N-methylbenzamide is classified as an electron-rich olefin due to the electron-donating nature of the amide functionality. This electronic characteristic significantly influences its reactivity in the Heck coupling.

Synthesis of 2-Ethenyl-N-methylbenzamide:

A robust synthesis of 2-ethenyl-N-methylbenzamide can be achieved in a two-step process starting from the commercially available 2-bromobenzoic acid.

Synthesis_of_2_Ethenyl_N_methylbenzamide 2_Bromobenzoic_Acid 2-Bromobenzoic Acid Amidation 1. SOCl₂ 2. MeNH₂ 2_Bromobenzoic_Acid->Amidation 2_Bromo_N_methylbenzamide 2-Bromo-N-methylbenzamide Amidation->2_Bromo_N_methylbenzamide Vinylation Vinylation (e.g., Stille or Suzuki Coupling) 2_Bromo_N_methylbenzamide->Vinylation Target_Molecule 2-Ethenyl-N-methylbenzamide Vinylation->Target_Molecule

Figure 2: Proposed synthetic workflow for 2-ethenyl-N-methylbenzamide.

The first step involves the amidation of 2-bromobenzoic acid with methylamine to yield 2-bromo-N-methylbenzamide. This can be achieved by first converting the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methylamine.[4] The second step is a palladium-catalyzed vinylation reaction, such as a Stille or Suzuki coupling, to introduce the vinyl group.[5][6]

Benchmarking Performance: A Comparative Analysis

The performance of 2-ethenyl-N-methylbenzamide in Heck coupling reactions is best understood through comparison with other commonly used vinyl substrates. The electronic nature of the substituent on the vinyl group plays a critical role in determining both the regioselectivity and the reaction rate.

SubstrateClassElectronic NatureExpected Regioselectivity (with Aryl Halide)Relative Reactivity (General Trend)
2-Ethenyl-N-methylbenzamide Vinyl AmideElectron-Richα-Arylation[7]Moderate to High
StyreneStyrenicElectron-Neutralβ-ArylationHigh
Ethyl AcrylateAcrylateElectron-Poorβ-Arylation[3]High
Ethyl Vinyl EtherVinyl EtherElectron-Richα-ArylationModerate to High
N-VinylpyrrolidoneVinyl AmideElectron-Richα-ArylationModerate to High

Table 1: Comparative overview of vinyl substrates in Heck coupling reactions.

Key Insights:

  • Regioselectivity: For electron-rich olefins like 2-ethenyl-N-methylbenzamide and other vinyl amides, the arylation typically occurs at the α-carbon (the carbon atom directly attached to the amide group). This is in contrast to electron-poor and electron-neutral olefins like acrylates and styrenes, where β-arylation is the predominant pathway.[3][7] This difference in regioselectivity is a crucial consideration in synthetic planning.

  • Reactivity: While a comprehensive quantitative comparison is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, and aryl halide), a general trend can be observed. Electron-poor olefins like acrylates are often highly reactive due to the favorable electronics for migratory insertion. Styrenes are also generally very reactive. Electron-rich olefins, including vinyl amides, exhibit good reactivity, often comparable to or slightly lower than styrenes, depending on the specific system.

Experimental Protocols

Synthesis of 2-Bromo-N-methylbenzamide (Precursor)

This protocol is adapted from established amidation procedures.[4]

Materials:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (40% solution in water)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromobenzoic acid (1.0 eq) and DCM.

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 40 °C) and stir for 2 hours.

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude 2-bromobenzoyl chloride in fresh DCM and cool to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (3.0 eq) in water.

  • Slowly add the methylamine solution to the stirred solution of 2-bromobenzoyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-bromo-N-methylbenzamide.

Benchmark Heck Coupling of 2-Ethenyl-N-methylbenzamide with Iodobenzene

This protocol is a representative procedure for the Heck coupling of an electron-rich vinyl amide.

Materials:

  • 2-Ethenyl-N-methylbenzamide (synthesized as described above)

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Heck_Coupling_Workflow cluster_0 Experimental Workflow Setup Reaction Setup (Flask, Stir bar, Inert atm.) Reagents Add Reagents (Pd(OAc)₂, PPh₃, Base, Solvent) Setup->Reagents Substrates Add Substrates (Vinyl Amide, Aryl Halide) Reagents->Substrates Reaction Heat and Stir Substrates->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Figure 3: General experimental workflow for the Heck coupling reaction.

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF, followed by triethylamine (e.g., 1.5 eq). Stir for 10 minutes at room temperature.

  • Add 2-ethenyl-N-methylbenzamide (1.0 eq) and iodobenzene (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

2-Ethenyl-N-methylbenzamide emerges as a valuable and versatile substrate for Heck coupling reactions. Its electron-rich nature dictates a predictable α-arylation, a feature that can be strategically exploited in the synthesis of complex nitrogen-containing molecules. While its reactivity is generally comparable to other electron-rich olefins, the specific reaction outcomes will always be contingent on the carefully chosen reaction parameters. This guide provides a foundational understanding and practical protocols to facilitate the successful application of 2-ethenyl-N-methylbenzamide in the modern synthetic laboratory. Researchers are encouraged to use this information as a starting point for their own investigations and optimizations.

References

  • Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society.
  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Nilsson, P., et al. (2005). Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives. The Journal of Organic Chemistry.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

Sources

Validation

Reproducibility of Published 2-Ethenyl-N-methylbenzamide Synthesis Protocols: A Comparative Guide

Introduction 2-Ethenyl-N-methylbenzamide (commonly referred to as N-methyl-2-vinylbenzamide) is a highly versatile synthetic building block. It serves as a critical intermediate in the synthesis of complex1[1], and funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethenyl-N-methylbenzamide (commonly referred to as N-methyl-2-vinylbenzamide) is a highly versatile synthetic building block. It serves as a critical intermediate in the synthesis of complex1[1], and functions as a fixed-conformation mechanistic probe for studying 2[2]. However, the presence of the reactive styrene-like vinyl moiety makes its synthesis prone to reproducibility issues, primarily due to unwanted auto-polymerization or oxidative cleavage during isolation. This guide objectively compares three distinct synthetic methodologies, detailing the causality behind the experimental choices to ensure high-fidelity reproduction.

Mechanistic Workflows & Experimental Design

SynthesisProtocols SM1 2-Vinylbenzoic Acid RouteA Route A: Acyl Chloride (Oxalyl Chloride, DMF cat.) SM1->RouteA Activation RouteB Route B: Direct Coupling (HATU, DIPEA) SM1->RouteB Amidation SM2 2-Bromo-N-methylbenzamide RouteC Route C: Cross-Coupling (Pd(dppf)Cl2, Vinyl-BF3K) SM2->RouteC Suzuki-Miyaura IntA 2-Vinylbenzoyl Chloride RouteA->IntA Product 2-Ethenyl-N-methylbenzamide (Target Compound) RouteB->Product MeNH2·HCl RouteC->Product Base, Heat IntA->Product MeNH2·HCl, Et3N

Figure 1: Parallel synthetic workflows for 2-ethenyl-N-methylbenzamide.

Protocol Evaluation & Step-by-Step Methodologies

Protocol 1: Acyl Chloride-Mediated Amidation (The Classical Approach)

This protocol relies on the conversion of 2-vinylbenzoic acid to 2-vinylbenzoyl chloride, followed by nucleophilic trapping with methylamine[1].

  • Causality & Rationale: Oxalyl chloride is selected over thionyl chloride because it operates efficiently at 0 °C to room temperature. Heating thionyl chloride in the presence of a vinyl group frequently induces thermal polymerization. A catalytic amount of DMF is used to generate the highly reactive Vilsmeier-Haack intermediate, ensuring complete conversion without harsh heating.

  • Self-Validating Checkpoint: Before adding the amine, quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Complete conversion to methyl 2-vinylbenzoate (observed via LC-MS or TLC) validates the successful formation of the acyl chloride without degradation.

Step-by-Step Methodology:

  • Activation: Dissolve 2-vinylbenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert N₂ atmosphere. Add DMF (0.05 equiv).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise over 15 minutes to safely control the evolution of CO₂ and CO gases. Stir at room temperature for 2 hours.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure at a bath temperature strictly below 25 °C to prevent vinyl polymerization.

  • Amidation: Redissolve the crude 2-vinylbenzoyl chloride in CH₂Cl₂ (0.2 M) and cool to 0 °C. Add methylamine hydrochloride (1.5 equiv) followed by the dropwise addition of triethylamine (2.5 equiv).

  • Isolation: Stir for 1 hour, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol 2: Direct Peptide Coupling (The Mild Approach)

This approach avoids the highly reactive acyl chloride intermediate entirely by using the coupling reagent HATU.

  • Causality & Rationale: HATU generates an HOAt-active ester that is highly reactive toward amines but stable enough to prevent side reactions with the sensitive vinyl group. DIPEA is used as a non-nucleophilic base to deprotonate the methylamine hydrochloride without interfering with the active ester.

  • Self-Validating Checkpoint: The reaction mixture will transition from colorless to a distinct pale yellow upon the addition of DIPEA and HATU, visually confirming the successful formation of the active ester complex.

Step-by-Step Methodology:

  • Ester Formation: Dissolve 2-vinylbenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature.

  • Coupling: Add methylamine hydrochloride (1.5 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Dilute with ethyl acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine (3x to remove DMF).

  • Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol 3: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

When early-stage vinylation is incompatible with the overall synthetic strategy, the vinyl group can be installed late-stage starting from 3[3].

  • Causality & Rationale: Potassium vinyltrifluoroborate is utilized instead of vinylboronic acid due to its superior bench stability and resistance to protodeboronation. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, minimizing the formation of homocoupled byproducts.

  • Self-Validating Checkpoint: The initial orange suspension will turn dark brown/black upon heating, indicating the successful reduction of Pd(II) to the catalytically active Pd(0) species.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with 2-bromo-N-methylbenzamide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (3.0 equiv).

  • Degassing: Evacuate the tube and backfill with N₂ (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of THF/H₂O (9:1, 0.1 M).

  • Coupling: Seal the tube and heat at 80 °C for 16 hours with vigorous stirring.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three protocols based on standardized laboratory benchmarks.

MetricProtocol 1: Acyl ChlorideProtocol 2: Peptide CouplingProtocol 3: Suzuki Coupling
Mean Yield 82 - 88%85 - 92%70 - 78%
Reaction Time 3 - 4 hours12 - 16 hours16 - 24 hours
Scalability High (>10 g)Medium (1 - 5 g)Low - Medium (<2 g)
Reagent Cost LowHigh (HATU is expensive)High (Pd catalyst)
Primary Limitation Moisture sensitive; exothermicPoor atom economyRequires inert atmosphere
E-factor (Waste) LowHighMedium

Conclusion & Best Practices

For large-scale synthesis, Protocol 1 remains the industry standard due to its low cost and rapid execution[1]. However, stringent temperature control is mandatory to prevent vinyl polymerization. Protocol 2 is recommended for discovery chemistry and small-scale library synthesis where reliability and mild conditions outweigh reagent costs. Protocol 3 provides a strategic alternative for complex molecule synthesis where the vinyl group must be introduced at the final stage[3]. To further enhance reproducibility across all protocols, it is highly recommended to add a trace amount of BHT (butylated hydroxytoluene) as a radical scavenger during solvent evaporation steps to suppress auto-polymerization.

References

  • Probing the Mechanism of the Cytochrome P-450 Catalysed Dealkylation of Amides.Open Research Online.
  • Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules.Thieme E-Books & E-Journals.
  • Concise Approach to Benzisothiazol-3(2H)-one via Copper-Catalyzed Tandem Reaction of o-Bromobenzamide and Potassium Thiocyanate in Water.ACS Publications.

Sources

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